Product packaging for Lenvatinib-d5(Cat. No.:)

Lenvatinib-d5

Cat. No.: B12428644
M. Wt: 431.9 g/mol
InChI Key: WOSKHXYHFSIKNG-JEUZXZGESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lenvatinib-d5 is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19ClN4O4 B12428644 Lenvatinib-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19ClN4O4

Molecular Weight

431.9 g/mol

IUPAC Name

4-[3-chloro-4-[(1,2,2,3,3-pentadeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2,11D

InChI Key

WOSKHXYHFSIKNG-JEUZXZGESA-N

Isomeric SMILES

[2H]C1(C(C1([2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl)([2H])[2H])[2H]

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Lenvatinib-d5: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Lenvatinib-d5 is the deuterated form of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor.[1] The incorporation of deuterium, a stable heavy isotope of hydrogen, is primarily for its use as an internal standard in quantitative bioanalytical assays, aiding in the precise measurement of Lenvatinib concentrations in biological matrices during pharmacokinetic and metabolic studies.[1] This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Lenvatinib is a quinoline carboxamide derivative with the chemical name 4-[3-chloro-4-(cyclopropylcarbamoylamino) phenoxy]-7-methoxyquinoline-6-carboxamide.[2] this compound is structurally identical, with five hydrogen atoms replaced by deuterium.[3]

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC21H14D5ClN4O4[3][4]
Molecular Weight431.88 g/mol [4]
SynonymsE7080-d5[1]

Pharmacokinetic Properties of Lenvatinib

Understanding the pharmacokinetics of the parent compound, Lenvatinib, is crucial for designing studies involving this compound.

Table 2: Pharmacokinetic Parameters of Lenvatinib

ParameterValueReference
Bioavailability~85%[2]
Time to Peak Plasma Concentration (Tmax)1 to 4 hours post-dose[2][5][6]
Effect of FoodHigh-fat meal delays Tmax from 2 to 4 hours, but does not affect the extent of absorption.[5][6]
Protein Binding98% to 99% (in vitro)[5][6]
Volume of Distribution (Steady-State)97 L[6][7]
Terminal Elimination Half-LifeApproximately 28 hours[6][7]
MetabolismPrimarily via CYP3A and aldehyde oxidase, as well as non-enzymatic processes.[6][7]
Excretion~64% in feces, ~25% in urine[6]

Mechanism of Action

Lenvatinib is a potent receptor tyrosine kinase (RTK) inhibitor that targets multiple signaling pathways implicated in tumor growth, angiogenesis, and cancer progression.[5][7][8] Its primary targets include:

  • Vascular Endothelial Growth Factor (VEGF) Receptors: VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4).[5][6][7][8] Inhibition of the VEGF/VEGFR signaling pathway is crucial for blocking tumor angiogenesis.[8]

  • Fibroblast Growth Factor (FGF) Receptors: FGFR1, 2, 3, and 4.[5][6][7][8]

  • Other RTKs: Platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[5][6][7][8]

By binding to the ATP binding site of these kinases, Lenvatinib inhibits their activity, thereby blocking downstream signaling cascades such as Ras/MAPK and PI3K/AKT, which are essential for cell proliferation and survival.[5][8] This multi-targeted approach allows Lenvatinib to simultaneously inhibit tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.[9]

Lenvatinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/AKT) VEGFR->Downstream Kinase Activity FGFR->Downstream Kinase Activity PDGFRa->Downstream Kinase Activity KIT KIT KIT->Downstream Kinase Activity RET RET RET->Downstream Kinase Activity Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis TumorGrowth Tumor Growth Proliferation->TumorGrowth Angiogenesis->TumorGrowth

Caption: Lenvatinib's multi-targeted inhibition of key receptor tyrosine kinases.

Experimental Protocols

This protocol outlines a general procedure for the determination of Lenvatinib in human plasma, where this compound would be used as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL plasma sample, add the internal standard (this compound) solution.

  • Add a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane) for extraction.

  • Vortex mix the sample thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., YMC C18, 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A gradient of ultrapure water with 0.1% formic acid (Eluent A) and a mixture of methanol/isopropanol (90:10, v/v) with 0.1% formic acid (Eluent B).[11]

  • Flow Rate: A typical flow rate would be in the range of 0.6-0.8 mL/min.[10][12]

  • Column Temperature: Maintained at a constant temperature, for example, 50°C.[11]

  • Injection Volume: 20 µL.[10]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[11]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Lenvatinib and this compound are monitored.

4. Data Analysis

  • The concentration of Lenvatinib in the plasma samples is determined by calculating the peak area ratio of Lenvatinib to the internal standard (this compound) and comparing it to a standard curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Acquire Data Acquisition MS->Acquire Quantify Quantification (Peak Area Ratio vs. Standard Curve) Acquire->Quantify Result Final Concentration Quantify->Result

Caption: A generalized workflow for the quantification of Lenvatinib using LC-MS/MS.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the determination of Lenvatinib in bulk and pharmaceutical dosage forms.[12][13]

Table 3: Example RP-HPLC Method Parameters

ParameterConditionReference
Instrument Waters HPLC with PDA Detector[12][13]
Column Thermosil C18 (4.5 x 150 mm, 5.0 µm)[12][13]
Mobile Phase Methanol: Water (65:35% v/v)[12][13]
Flow Rate 0.8 mL/min[12][13]
Detection Wavelength 265 nm[12][13]
Injection Volume 20 µL[10]
Retention Time ~4.35 minutes[12][13]

This method has been validated according to ICH guidelines and has shown good linearity, precision, and accuracy for the quantification of Lenvatinib.[12]

Clinical Trial Protocols

Lenvatinib has been evaluated in numerous clinical trials for various cancers.[14] The protocols for these studies provide a framework for its clinical application and evaluation. For instance, a multicenter, randomized, double-blind study was conducted to evaluate a lower starting dose of Lenvatinib (18 mg vs. 24 mg) in patients with radioiodine-refractory differentiated thyroid cancer to assess if a lower dose could provide comparable efficacy with an improved safety profile.[15] Key aspects of such protocols include:

  • Eligibility Criteria: Defines the patient population, including cancer type and stage, prior treatments, and performance status (e.g., ECOG 0 to 1).[15][16]

  • Treatment Regimen: Specifies the starting dose, administration schedule (e.g., once daily), and criteria for dose modifications based on adverse events.[15][16]

  • Endpoints: The primary endpoint is often overall survival or progression-free survival, with secondary endpoints including objective response rate and safety.[15][17]

  • Assessments: Includes regular monitoring of tumor response (e.g., using RECIST 1.1), safety and tolerability, and pharmacokinetic/pharmacodynamic relationships.[15]

These protocols are conducted in compliance with Good Clinical Practice (GCP) guidelines.[18]

References

Lenvatinib-d5 in Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the application of Lenvatinib-d5 as a critical tool in the analytical and pharmacokinetic evaluation of Lenvatinib.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the use of this compound in a research setting. The focus is on its pivotal role as an internal standard in the quantitative analysis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, in biological matrices. This guide delves into the mechanism of action of Lenvatinib, detailed experimental protocols for its quantification, and the associated data presented in a clear and comparative format.

The Role of Lenvatinib and its Deuterated Analog

Lenvatinib is a potent oral receptor tyrosine kinase (RTK) inhibitor that targets several signaling pathways implicated in tumor growth and angiogenesis. It primarily inhibits vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, FGFR2, FGFR3, and FGFR4), the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene. By blocking these pathways, Lenvatinib effectively hinders tumor cell proliferation and neovascularization.

In the realm of drug development and clinical research, accurate quantification of a drug in biological samples is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This is where this compound, a stable isotope-labeled version of Lenvatinib, plays a crucial role. It serves as an ideal internal standard (IS) for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard as it closely mimics the physicochemical properties of the analyte, Lenvatinib, during sample extraction, chromatography, and ionization, thus correcting for any variability in these processes and ensuring high accuracy and precision of the analytical method.

Quantitative Analysis of Lenvatinib: A Comparative Overview

The quantification of Lenvatinib in biological matrices like plasma is essential for therapeutic drug monitoring and pharmacokinetic assessments. Various analytical methods have been developed and validated for this purpose, with LC-MS/MS being the most sensitive and specific. The following tables summarize key quantitative parameters from different validated analytical methods.

Table 1: Summary of LC-MS/MS Method Parameters for Lenvatinib Quantification

ParameterMethod 1Method 2Method 3
Internal Standard This compound (²H₅-LEN) PropranololCarfilzomib
Linearity Range 0.2 - 1000 ng/mL9.6 - 200 ng/mL10% - 200% of rat plasma conc.
Lower Limit of Quantification (LLOQ) 0.2 ng/mLNot SpecifiedNot Specified
Correlation Coefficient (r²) > 0.999> 0.9970.999
Intra-day Precision (%CV) ≤ 11.3%< 6.7%Not Specified
Inter-day Precision (%CV) ≤ 11.3%< 6.7%Not Specified
Accuracy 96.3% - 109.0%95.8% - 108.3%Within USFDA guidelines
Recovery ≥ 95.6%66.8%Within USFDA guidelines
Reference

Table 2: Summary of RP-HPLC Method Parameters for Lenvatinib Quantification

ParameterMethod 1Method 2Method 3
Linearity Range 30 - 150 µg/mL20 - 100 µg/mL10 - 50 µg/mL
Correlation Coefficient (r²) 0.9990.9990.9995
% Recovery 100.4%98% - 102%98% - 102%
LOD 2.97 µg/mL0.48 µg/mLNot Specified
LOQ 9.92 µg/mL1.46 µg/mLNot Specified
Reference

Experimental Protocols

Quantification of Lenvatinib in Rat Plasma using UPLC-MS/MS with this compound as Internal Standard

This protocol is a synthesized representation based on a validated method for the pharmacokinetic analysis of Lenvatinib.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of rat plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add 1 mL of ethyl acetate for extraction.

  • Vortex mix for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for analysis.

3.1.2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 95% A

    • 0.5-2.0 min: Linear gradient to 5% A

    • 2.0-2.5 min: Hold at 5% A

    • 2.5-2.6 min: Linear gradient to 95% A

    • 2.6-3.5 min: Hold at 95% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lenvatinib: m/z 427.1 → 370.0

    • This compound: m/z 432.1 → 370.0

Visualizing Mechanisms and Workflows

Lenvatinib Signaling Pathway

The following diagram illustrates the key signaling pathways inhibited by Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Lenvatinib Lenvatinib VEGFR VEGFR1/2/3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_RAF_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_ERK FGFR->PI3K_AKT FGFR->RAS_RAF_ERK PDGFRa->PI3K_AKT PDGFRa->RAS_RAF_ERK KIT->PI3K_AKT RET->RAS_RAF_ERK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Tumor Cell Proliferation PI3K_AKT->Proliferation Survival Tumor Cell Survival PI3K_AKT->Survival RAS_RAF_ERK->Angiogenesis RAS_RAF_ERK->Proliferation RAS_RAF_ERK->Survival

Caption: Lenvatinib's multi-targeted inhibition of key RTKs and downstream signaling pathways.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines the typical workflow for a pharmacokinetic study of Lenvatinib utilizing this compound as an internal standard.

PK_Workflow Dosing Dosing of Lenvatinib to Research Subjects Sampling Collection of Biological Samples (e.g., Plasma) at Timed Intervals Dosing->Sampling Spiking Spiking of Samples with This compound (Internal Standard) Sampling->Spiking Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) Spiking->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Lenvatinib Concentration Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., AUC, Cmax, T1/2) Quantification->PK_Analysis

Caption: Workflow for a Lenvatinib pharmacokinetic study using this compound.

Conclusion

This compound is an indispensable tool in the research and development of Lenvatinib. Its use as an internal standard in bioanalytical methods, particularly LC-MS/MS, ensures the generation of high-quality, reliable data necessary for robust pharmacokinetic and pharmacodynamic evaluations. The detailed protocols and comparative data presented in this guide are intended to support researchers in the design and execution of their studies, ultimately contributing to a deeper understanding of Lenvatinib's clinical profile. The visualization of the signaling pathways and experimental workflows provides a clear conceptual framework for the scientific principles underpinning this research.

An In-Depth Technical Guide to the Synthesis and Characterization of Lenvatinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lenvatinib-d5, a deuterated analog of the multi-kinase inhibitor Lenvatinib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, characterization data, and visualization of relevant biological and experimental pathways.

Introduction to Lenvatinib

Lenvatinib is a potent oral receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, 2, 3, and 4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[1][2] By inhibiting these kinases, Lenvatinib disrupts key signaling pathways involved in pathogenic angiogenesis, tumor growth, and cancer progression.[3][4][5] It is approved for the treatment of certain types of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2] The deuterium-labeled version, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.[6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthesis strategy, similar to the established routes for Lenvatinib. The key modification involves the incorporation of a deuterated starting material, specifically cyclopropylamine-d5. The overall synthesis involves the preparation of two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide (Intermediate A) and 1-(2-chloro-4-hydroxyphenyl)-3-(cyclopropyl-d5)urea (Intermediate B-d5) , which are then coupled to yield the final product.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide (Intermediate A)

The synthesis of Intermediate A is a multi-step process starting from 4-cyano-3-hydroxyaniline.

  • Methylation: 4-cyano-3-hydroxyaniline is methylated using dimethyl carbonate in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide in an inert solvent (e.g., N,N-dimethylformamide, DMF) at elevated temperature (100-120 °C) to yield 4-cyano-3-methoxyaniline.

  • Condensation and Cyclization: The resulting 4-cyano-3-methoxyaniline is condensed with a malonic acid derivative, followed by high-temperature cyclization in a high-boiling solvent like Dowtherm A to form 6-cyano-7-methoxy-4-quinolinone.

  • Chlorination: The quinolinone is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride to give 6-cyano-7-methoxy-4-chloroquinoline.

  • Hydrolysis and Amidation: The cyano group is hydrolyzed under acidic conditions (e.g., in an acetic acid solution) to a carboxamide group, yielding 4-chloro-7-methoxyquinoline-6-carboxamide (Intermediate A) .

Part 2: Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-(cyclopropyl-d5)urea (Intermediate B-d5)

  • Carbamate Formation: 4-amino-3-chlorophenol is reacted with phenyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to form the corresponding phenyl carbamate intermediate.

  • Urea Formation: The phenyl carbamate is then reacted with commercially available cyclopropylamine-d5 in a suitable solvent such as DMF. The cyclopropylamine-d5 displaces the phenol group to form the deuterated urea derivative, 1-(2-chloro-4-hydroxyphenyl)-3-(cyclopropyl-d5)urea (Intermediate B-d5) .

Part 3: Coupling Reaction and Final Product Formation

  • Coupling: Intermediate A and Intermediate B-d5 are coupled in an appropriate solvent (e.g., chloroform or dimethyl sulfoxide) in the presence of a base such as sodium methoxide or potassium tert-butoxide at elevated temperature.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., acetone-water) to yield the final product as a white to off-white solid.

Experimental Workflow for this compound Synthesis and Characterization

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow Start Start Precursor_A Synthesis of Intermediate A Start->Precursor_A Precursor_B_d5 Synthesis of Intermediate B-d5 Start->Precursor_B_d5 Coupling Coupling of A and B-d5 Precursor_A->Coupling Precursor_B_d5->Coupling Purification Purification of This compound Coupling->Purification Final_Product This compound Purification->Final_Product NMR NMR Spectroscopy (1H, 13C) Final_Product->NMR MS Mass Spectrometry (ESI-MS) Final_Product->MS HPLC HPLC Analysis Final_Product->HPLC Characterization_Data Characterization Data NMR->Characterization_Data MS->Characterization_Data HPLC->Characterization_Data

Caption: A flowchart illustrating the synthesis and subsequent characterization of this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using various analytical techniques. Below is a summary of the expected characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for confirming the structure of this compound and verifying the position of the deuterium labels. The absence of signals corresponding to the cyclopropyl protons in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum are indicative of successful deuteration.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Analysis Expected Chemical Shift (δ ppm) and Multiplicity
¹H NMR Signals corresponding to the aromatic and methoxy protons of the quinoline and phenyl rings will be present. The characteristic signals for the cyclopropyl protons (around 0.6-0.9 ppm) in non-deuterated Lenvatinib will be absent.
¹³C NMR Signals for all carbon atoms will be present. The carbon signals of the deuterated cyclopropyl ring will exhibit splitting due to C-D coupling and will have a lower intensity compared to the non-deuterated analog.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and confirm the incorporation of five deuterium atoms.

Table 2: Mass Spectrometry Data for this compound

Analysis Parameter Value
Molecular Formula -C₂₁H₁₄D₅ClN₄O₄
Molecular Weight -431.88 g/mol
ESI-MS [M+H]⁺m/z 432.1 (Predicted)
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized this compound.

Table 3: HPLC Analysis Parameters for this compound

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
Flow Rate Typically 0.8 - 1.2 mL/min.
Detection UV at a specific wavelength (e.g., 240 nm or 309 nm).
Expected Purity >98%

Lenvatinib Signaling Pathway

Lenvatinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases, thereby blocking several downstream signaling pathways crucial for tumor growth and angiogenesis.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects VEGFR VEGFR1/2/3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR PDGFRa PDGFRα PDGFRa->RAS_RAF_MEK_ERK PDGFRa->PI3K_AKT_mTOR KIT KIT KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR RET RET RET->RAS_RAF_MEK_ERK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Proliferation ↓ Tumor Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival ↓ Tumor Cell Survival PI3K_AKT_mTOR->Survival

Caption: Lenvatinib's mechanism of action, inhibiting multiple RTKs and downstream pathways.

Conclusion

This technical guide outlines a robust and reproducible approach for the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers and drug development professionals. The provided diagrams offer a clear visualization of the experimental workflow and the compound's mechanism of action, facilitating a deeper understanding of this important deuterated pharmaceutical standard.

References

In-Depth Technical Guide: Isotopic Labeling of Lenvatinib for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, for the purpose of metabolic studies. It covers the synthesis of labeled compounds, detailed experimental protocols for in vitro and in vivo metabolism analysis, quantitative data on metabolic fate, and the key signaling pathways affected by the drug.

Introduction to Lenvatinib and its Metabolism

Lenvatinib is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[1] By targeting these pathways, Lenvatinib disrupts tumor angiogenesis and proliferation. Understanding its metabolic fate is crucial for optimizing its therapeutic use and managing potential drug-drug interactions.

The primary metabolic pathways of Lenvatinib involve oxidation mediated by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO), as well as non-enzymatic processes.[1] In humans, the majority of the drug is extensively metabolized before excretion, with the main routes of elimination being feces (approximately 64%) and urine (approximately 25%).[1]

Isotopic Labeling of Lenvatinib

Isotopic labeling is an indispensable tool in drug metabolism studies, enabling the tracing and quantification of the parent drug and its metabolites. Both stable isotopes (e.g., deuterium, ²H or D) and radioactive isotopes (e.g., carbon-14, ¹⁴C) are utilized.

Synthesis of ¹⁴C-Labeled Lenvatinib

Radiolabeled Lenvatinib, specifically with ¹⁴C, is essential for mass balance studies to determine the excretion routes and overall recovery of the drug and its metabolites. The synthesis of [¹⁴C]Lenvatinib can be achieved by incorporating a ¹⁴C-labeled precursor into one of the key intermediates. A common strategy involves the use of [¹⁴C]cyclopropylamine to introduce the radiolabel into the urea moiety of the Lenvatinib molecule.

Hypothetical Synthetic Scheme for [¹⁴C]Lenvatinib:

While a specific detailed protocol for the synthesis of [¹⁴C]Lenvatinib is not publicly available, a plausible route based on known synthetic methods for Lenvatinib is outlined below. The key step is the reaction of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with [¹⁴C]cyclopropyl isocyanate, which can be prepared from [¹⁴C]cyclopropylamine.

G cluster_0 Synthesis of [14C]Lenvatinib Intermediate_A 4-(4-amino-3-chlorophenoxy)- 7-methoxyquinoline-6-carboxamide Labeled_Lenvatinib [14C]Lenvatinib Intermediate_A->Labeled_Lenvatinib Reaction in a suitable solvent (e.g., DMF) Labeled_Reagent [14C]Cyclopropyl isocyanate Labeled_Reagent->Labeled_Lenvatinib

Caption: Hypothetical synthesis of [¹⁴C]Lenvatinib.

Deuterated Lenvatinib (Lenvatinib-d4)

Deuterated Lenvatinib, such as Lenvatinib-d4, serves as an excellent internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The incorporation of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties, allowing for its clear differentiation from the unlabeled drug in mass spectrometric analysis. Lenvatinib-d4 is commercially available from various suppliers.[2] The deuterium labels are typically introduced on the cyclopropyl group.

Quantitative Analysis of Lenvatinib and its Metabolites

Accurate quantification of Lenvatinib and its metabolites in biological matrices is critical for pharmacokinetic and metabolic profiling. LC-MS/MS is the most widely used technique for this purpose due to its high sensitivity and selectivity.

AnalyteMatrixLLOQLinearity Range (ng/mL)Recovery (%)Reference
LenvatinibHuman Plasma0.50 ng/mL0.50 - 2000Not Reported[3]
LenvatinibHuman Plasma9.6 ng/mL9.6 - 20066.8

Table 1: Summary of Quantitative LC-MS/MS Methods for Lenvatinib.

A human mass balance study using a single oral dose of 24 mg (100 µCi) of [¹⁴C]Lenvatinib provided the following key quantitative data on its disposition:

ParameterValueReference
Total Radioactivity Recovery (10 days)~89% of administered dose
Fecal Excretion~64% of administered dose
Urinary Excretion~25% of administered dose
Unchanged Lenvatinib in Plasma60% of total radioactivity
Unchanged Lenvatinib in Urine and Feces~2.5% of administered dose

Table 2: Quantitative Data from a Human Mass Balance Study with [¹⁴C]Lenvatinib.

Experimental Protocols for Metabolic Studies

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of Lenvatinib using human liver microsomes.

Objective: To determine the rate of metabolism of Lenvatinib and identify its primary metabolites in a controlled in vitro system.

Materials:

  • Lenvatinib

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., Lenvatinib-d4)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Lenvatinib in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate a mixture of HLM and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the Lenvatinib stock solution and the NADPH regenerating system to the pre-incubated microsome mixture. The final concentration of Lenvatinib should be within a relevant range (e.g., 1-10 µM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining Lenvatinib and identify the formed metabolites.

G cluster_0 In Vitro Metabolism Workflow Start Prepare Reagents (Lenvatinib, HLM, NADPH, Buffer) Preincubation Pre-incubate HLM and Buffer at 37°C Start->Preincubation Initiation Add Lenvatinib and NADPH to initiate reaction Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Sampling Collect samples at different time points Incubation->Sampling Quenching Quench reaction with Acetonitrile + Internal Standard Sampling->Quenching Centrifugation Centrifuge to precipitate proteins Quenching->Centrifugation Analysis Analyze supernatant by LC-MS/MS Centrifugation->Analysis

Caption: Workflow for in vitro metabolism of Lenvatinib.

In Vivo Metabolism Study in Animal Models

This protocol outlines a general procedure for conducting an in vivo metabolism study of Lenvatinib in a rodent model.

Objective: To investigate the pharmacokinetic profile and identify the major metabolites of Lenvatinib in a living organism.

Materials:

  • Isotopically labeled Lenvatinib (e.g., [¹⁴C]Lenvatinib)

  • Animal models (e.g., Sprague-Dawley rats)

  • Dosing vehicle

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical instrumentation for radioactivity measurement (e.g., liquid scintillation counter) and LC-MS/MS.

Procedure:

  • Acclimatize the animals to the laboratory conditions and house them in metabolic cages.

  • Administer a single oral dose of isotopically labeled Lenvatinib to the animals.

  • Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein). Process the blood to obtain plasma.

  • Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for an extended period (e.g., up to 7 days).

  • Measure the total radioactivity in plasma, urine, and feces samples.

  • Pool samples for metabolite profiling. Extract the parent drug and metabolites from the biological matrices.

  • Analyze the extracts using LC-MS/MS to identify and quantify Lenvatinib and its metabolites.

G cluster_0 In Vivo Metabolism Workflow Acclimatization Acclimatize animals in metabolic cages Dosing Administer isotopically labeled Lenvatinib Acclimatization->Dosing Sample_Collection Collect blood, urine, and feces at various time points Dosing->Sample_Collection Radioactivity_Measurement Measure total radioactivity in all samples Sample_Collection->Radioactivity_Measurement Metabolite_Profiling Pool samples and extract parent drug and metabolites Sample_Collection->Metabolite_Profiling Analysis Analyze extracts by LC-MS/MS Radioactivity_Measurement->Analysis Metabolite_Profiling->Analysis

Caption: Workflow for in vivo metabolism of Lenvatinib.

Lenvatinib Signaling Pathways

Lenvatinib exerts its therapeutic effects by inhibiting multiple signaling pathways that are critical for tumor growth and angiogenesis. A simplified representation of the key downstream signaling cascades affected by Lenvatinib is provided below.

G cluster_0 Lenvatinib Signaling Pathway Inhibition Lenvatinib Lenvatinib VEGFR VEGFR Lenvatinib->VEGFR FGFR FGFR Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR->PLCg FGFR->PI3K RAS RAS FGFR->RAS PDGFRa->PI3K KIT->PI3K RET->RAS Cell_Effects ↓ Proliferation ↓ Survival ↓ Angiogenesis PLCg->Cell_Effects AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Cell_Effects MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Effects

Caption: Key signaling pathways inhibited by Lenvatinib.

Conclusion

The use of isotopically labeled Lenvatinib is fundamental for a thorough understanding of its metabolic fate. This technical guide has provided an in-depth overview of the synthesis of labeled compounds, detailed methodologies for in vitro and in vivo metabolic studies, a summary of quantitative data, and a visualization of the drug's mechanism of action. This information is intended to be a valuable resource for researchers and professionals involved in the development and clinical application of Lenvatinib.

References

Lenvatinib-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Lenvatinib-d5. The document outlines suppliers, purity specifications, and detailed experimental protocols.

This compound Suppliers and Purity Specifications

This compound, the deuterated form of the multi-targeted tyrosine kinase inhibitor Lenvatinib, is available from several reputable suppliers of research chemicals and analytical standards. While the exact purity of a specific lot is detailed in the Certificate of Analysis (CoA) provided with the product, the following table summarizes the typical purity specifications offered by various suppliers.

SupplierStated PurityAdditional Information
Simson Pharma Limited High QualityAccompanied by Certificate of Analysis.[1]
MedChemExpress ≥98.0% (or refer to CoA)Deuterated Lenvatinib (E7080-d5).[2]
LGC Standards High QualityCertificate of Analysis provided with purchase.[3]
Clearsynth High PurityAccompanied by Certificate of Analysis.[4]
PI & PI Biotech Inc. High PurityResearch and development for drug standards.[5]

Note: It is imperative for researchers to obtain the lot-specific Certificate of Analysis from the supplier for precise purity data and any identified impurities.

Mechanism of Action and Signaling Pathways

Lenvatinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression. Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, FGFR2, FGFR3, and FGFR4), the Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as KIT and RET proto-oncogenes.

By binding to the ATP-binding site of these kinases, Lenvatinib effectively blocks the downstream signaling cascades that promote cell proliferation, migration, and the formation of new blood vessels.

Lenvatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PLCg PLCγ VEGFR->PLCg RAS_RAF RAS/RAF/MEK/ERK VEGFR->RAS_RAF FGFR->RAS_RAF PDGFR PDGFRα PI3K_AKT PI3K/AKT PDGFR->PI3K_AKT KIT_RET KIT / RET KIT_RET->PI3K_AKT Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->KIT_RET Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival

Lenvatinib's inhibitory action on key signaling pathways.

Experimental Protocols

In Vitro VEGFR2 Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory activity of this compound on VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • This compound dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.

  • Add 20 µL of a solution containing the peptide substrate and ATP in kinase buffer.

  • To initiate the reaction, add 25 µL of diluted VEGFR2 kinase to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • After incubation, add 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control.

VEGFR2_Kinase_Assay_Workflow A Prepare this compound Serial Dilution B Add this compound/Vehicle to 96-well Plate A->B C Add Substrate and ATP Solution B->C D Initiate Reaction with VEGFR2 Kinase C->D E Incubate at 30°C for 60 min D->E F Add Kinase-Glo® Reagent E->F G Incubate at RT for 10 min F->G H Measure Luminescence G->H I Calculate Percent Inhibition H->I

Workflow for the in vitro VEGFR2 kinase activity assay.
Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on a cancer cell line, such as the hepatocellular carcinoma cell line HepG2.

Materials:

  • HepG2 cells (or other relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Sterile, clear-bottom 96-well plates

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control.

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Determine the IC₅₀ value by plotting the percent viability against the log of the this compound concentration.[6][7][8]

Conclusion

This technical guide provides a foundational understanding of this compound for research and development purposes. The information on suppliers, purity, mechanism of action, and detailed experimental protocols is intended to facilitate the effective use of this compound in preclinical studies. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data and adhere to best laboratory practices when conducting the described experiments.

References

Lenvatinib and its Major Metabolites: An In-depth Technical Guide to Identification and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib is an oral multi-tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes. Its complex metabolism and the identification of its major metabolites are critical for a comprehensive understanding of its pharmacokinetic profile and disposition. This technical guide provides a detailed overview of the metabolic fate of lenvatinib, focusing on the identification and quantification of its major metabolites. We present a compilation of quantitative data, detailed experimental protocols for bioanalysis, and visualizations of the relevant signaling pathways and metabolic processes to serve as a valuable resource for researchers in the field of oncology and drug metabolism.

Introduction

Lenvatinib is approved for the treatment of several types of cancer, including differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. The efficacy and safety of lenvatinib are influenced by its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). Understanding the metabolic pathways of lenvatinib is essential for predicting potential drug-drug interactions, assessing inter-individual variability in drug response, and ensuring a comprehensive safety assessment. This guide delves into the core aspects of lenvatinib's metabolism, providing a technical resource for scientists and researchers.

Lenvatinib Metabolism and Major Metabolites

Lenvatinib undergoes extensive metabolism primarily through enzymatic pathways involving cytochrome P450 3A (CYP3A) and aldehyde oxidase (AO), as well as non-enzymatic processes.[1][2][3] The main biotransformation pathways include hydrolysis, oxidation, hydroxylation, N-oxidation, dealkylation, and glucuronidation.[4]

While numerous metabolites have been identified, the parent drug, lenvatinib, is the predominant circulating component in human plasma, accounting for 97% of the radioactivity.[4] The major identified metabolites, including descyclopropyl lenvatinib (M1), O-demethyl lenvatinib (M2), and lenvatinib N-oxide (M3), are found at very low concentrations in plasma, typically over 700-fold lower than lenvatinib itself, suggesting they contribute minimally to the overall pharmacological activity.[1][5]

The following diagram illustrates the primary metabolic pathways of lenvatinib.

Lenvatinib_Metabolism cluster_pathways Metabolic Pathways Lenvatinib Lenvatinib M1 M1 (Descyclopropyl lenvatinib) Lenvatinib->M1 Decyclopropylation M2 M2 (O-demethyl lenvatinib) Lenvatinib->M2 O-demethylation (CYP3A) M3 M3 (Lenvatinib N-oxide) Lenvatinib->M3 N-oxidation Other Other Metabolites (Hydroxylation, Glucuronidation, etc.) Lenvatinib->Other Multiple Pathways

Figure 1: Primary Metabolic Pathways of Lenvatinib.

Quantitative Analysis of Lenvatinib and its Metabolites

The majority of an administered dose of lenvatinib is excreted in the feces. A human mass balance study with radiolabeled lenvatinib demonstrated that approximately 64% of the dose is recovered in feces and 25% in urine over ten days.[1][3] Unchanged lenvatinib accounts for only a small fraction of the excreted dose, highlighting the significance of metabolism in its elimination.[1]

The following tables summarize the quantitative data on the distribution of lenvatinib and its major metabolites in human plasma, urine, and feces.

Table 1: Lenvatinib and Metabolite Levels in Human Plasma

AnalyteConcentration Relative to LenvatinibNotes
Lenvatinib-Accounts for 97% of the total radioactivity in plasma.[4]
M1, M2, M3, M5>700-fold lowerGenerally below the lower limit of quantification (LLOQ). Peak concentrations are significantly lower than the parent drug.[1][5]

Table 2: Cumulative Excretion of Lenvatinib and its Major Metabolites in Humans (% of Administered Dose)

AnalyteUrineFecesTotal (Urine + Feces)
Total Radioactivity 24.7%64.4%89.1%
Lenvatinib 0.64%4.4%5.04%
M1 0.03%0.22%0.25%
M2 0.13%4.76%4.89%
M3 0.03%1.1%1.13%
M5 0.01%0.07%0.08%
Data adapted from a human mass balance study.[6][7]

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of lenvatinib and its metabolites are predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol synthesized from published methods.

Sample Preparation

Plasma:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated lenvatinib).

  • Perform protein precipitation by adding 300-400 µL of acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Urine:

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the supernatant with water or mobile phase as needed.

  • Directly inject an aliquot of the diluted sample for LC-MS/MS analysis.

Feces:

  • Homogenize the fecal sample with water to create a uniform suspension.

  • Extract a portion of the homogenate with an organic solvent (e.g., acetonitrile).

  • Centrifuge the mixture and collect the supernatant.

  • Evaporate the supernatant and reconstitute the residue for analysis.

The following diagram illustrates a general workflow for sample preparation.

Sample_Preparation_Workflow start Biological Matrix (Plasma, Urine, Feces) extraction Extraction/ Precipitation start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation (if needed) supernatant->evaporation analysis LC-MS/MS Analysis supernatant->analysis Direct Injection (for Urine) reconstitution Reconstitution evaporation->reconstitution reconstitution->analysis

Figure 2: General Workflow for Biological Sample Preparation.
LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A reverse-phase C18 column is commonly used (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at around 40°C.

Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for lenvatinib and each metabolite.

Table 3: Example MRM Transitions for Lenvatinib and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lenvatinib427.1370.1
M1VariesVaries
M2VariesVaries
M3VariesVaries
Specific MRM transitions for metabolites should be determined empirically.

Lenvatinib's Mechanism of Action: Inhibition of Signaling Pathways

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. The primary targets include VEGFR, FGFR, and PDGFR. Inhibition of these receptors blocks downstream signaling cascades, ultimately leading to reduced cell proliferation, survival, and angiogenesis.

The following diagram provides a simplified representation of the key signaling pathways inhibited by lenvatinib.

Lenvatinib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->PLCg RAS RAS FGFR->RAS PDGFR PDGFRα PDGFR->PI3K PDGFR->RAS Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT RAS->MAPK Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis

Figure 3: Simplified Signaling Pathways Inhibited by Lenvatinib.

Conclusion

This technical guide provides a comprehensive overview of the identification and quantification of lenvatinib and its major metabolites. The extensive metabolism of lenvatinib leads to the formation of numerous metabolites, although the parent drug remains the primary active component in circulation. The provided quantitative data and experimental protocols offer a practical resource for researchers involved in the development and clinical application of lenvatinib. Furthermore, the visualization of the inhibited signaling pathways enhances the understanding of its mechanism of action. This guide serves as a foundational document for further research into the nuanced aspects of lenvatinib's pharmacology.

References

The Role of Lenvatinib-d5 in Therapeutic Drug Monitoring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lenvatinib is an oral multi-tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), and other receptor tyrosine kinases implicated in pathogenic angiogenesis and tumor growth. It is approved for the treatment of various cancers, including differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Lenvatinib is an emerging strategy to optimize dosing, maximize efficacy, and minimize toxicity. This technical guide provides an in-depth overview of the role of Lenvatinib-d5 as a crucial tool in the TDM of Lenvatinib, with a focus on analytical methodologies, experimental protocols, and the clinical rationale for its use.

This compound: The Internal Standard of Choice

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise quantification of the analyte. The ideal IS is a stable, isotopically labeled version of the analyte. This compound, a deuterated analog of Lenvatinib, serves as the preferred internal standard for TDM for several key reasons:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Lenvatinib, ensuring it behaves similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer.

  • Co-elution: It co-elutes with the unlabeled Lenvatinib, experiencing the same matrix effects and potential for ion suppression or enhancement.

  • Mass Differentiation: The deuterium labeling results in a distinct mass-to-charge ratio (m/z) from the native drug, allowing for simultaneous but separate detection by the mass spectrometer.

  • Correction for Variability: By adding a known concentration of this compound to each sample, it serves as a reference to correct for any variability introduced during the analytical process, including extraction efficiency, injection volume, and instrument response.

Synthesis of this compound

While specific, publicly available, step-by-step synthetic protocols for this compound are limited due to proprietary considerations, the general approach involves the incorporation of deuterium atoms into the Lenvatinib molecule. This is typically achieved by using deuterated starting materials or reagents in one or more steps of the Lenvatinib synthesis pathway. Common strategies for deuterium labeling include:

  • Deuterated Solvents: Using deuterated solvents in the presence of a catalyst to exchange protons for deuterons at specific positions on the molecule.

  • Deuterated Reagents: Employing deuterated reagents, such as deuterated sodium borohydride or deuterated Grignard reagents, to introduce deuterium at specific functional groups.

  • Catalytic Deuteration: Utilizing a catalyst, such as palladium on carbon, in the presence of deuterium gas (D2) to saturate double or triple bonds with deuterium.

The key is to introduce the deuterium atoms at positions that are chemically stable and do not readily exchange back with protons under physiological or analytical conditions.

Analytical Methodologies for Lenvatinib Quantification

The quantification of Lenvatinib in biological matrices for TDM is predominantly performed using LC-MS/MS due to its high sensitivity, selectivity, and accuracy. Several validated methods have been published, and their key parameters are summarized below.

Comparative Analysis of Analytical Methods
ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)Method 3 (LC-MS/MS)Method 4 (RP-HPLC)
Internal Standard Lenvatinib-d4This compoundPropranololMethotrexate
Sample Volume 100 µL50 µL100 µLNot Specified
Sample Preparation Protein Precipitation (PP)Protein Precipitation (PP)Solid-Phase Extraction (SPE)Not Specified
Chromatography Column Synergi Fusion RP C18Not SpecifiedXTerra MS C18Zodiasil C18
Mobile Phase Acetonitrile/0.1% Formic Acid in WaterMethanol/Isopropanol/0.1% Formic Acid in WaterAcetonitrile/0.1% Formic Acid in WaterAcetonitrile/0.01N Sodium Dihydrogen Phosphate
Linearity Range 0.50–2000 ng/mL0.2–1000 ng/mL9.6–200 ng/mL28–1120 ng/mL
Lower Limit of Quantification (LLOQ) 0.50 ng/mL0.2 ng/mL9.6 ng/mL28 ng/mL
Intra-day Precision (%CV) ≤11.3%Not Specified<6.7%Not Specified
Inter-day Precision (%CV) ≤11.3%Not Specified<6.7%2.66%
Accuracy 96.3–109.0%Not Specified95.8–108.3%Not Specified
Recovery ≥95.6%Not Specified66.8%94.758%
Matrix Effect (%CV) ≤2.8% (IS normalized)Not SpecifiedNot SpecifiedNot Specified
Reference [1][2][3][4]
Detailed Experimental Protocols

The following are generalized protocols based on published LC-MS/MS methods for Lenvatinib quantification using a deuterated internal standard.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample (calibrator, quality control, or unknown).

  • Add 10 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol) and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

  • Column: A reversed-phase C18 column (e.g., Synergi Fusion RP C18, 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile or a mixture of methanol and isopropanol with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute Lenvatinib and its internal standard, followed by a re-equilibration step.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lenvatinib: m/z 426.1 → 370.1

    • This compound: m/z 431.1 → 370.1 (Note: The precursor ion will be higher by the number of deuterium atoms, while the product ion may be the same if the deuterium is not on the fragmented portion).

  • Instrument Parameters: Source temperature, ion spray voltage, and collision energy should be optimized for maximum sensitivity and specificity for the specific instrument used.

Lenvatinib Signaling Pathways and Rationale for TDM

Lenvatinib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation. Understanding these pathways provides the biological basis for why maintaining therapeutic drug concentrations is crucial.

Key Signaling Pathways Inhibited by Lenvatinib

Lenvatinib_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K FGFR->RAS FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR

Caption: Lenvatinib inhibits VEGFR and FGFR signaling pathways.

Rationale for Therapeutic Drug Monitoring

The rationale for TDM of Lenvatinib is based on the following principles:

  • High Pharmacokinetic Variability: There is significant inter-patient variability in the absorption, distribution, metabolism, and elimination of Lenvatinib, leading to a wide range of drug exposures for a given dose.

  • Exposure-Response Relationship: Studies have shown a correlation between Lenvatinib plasma concentrations and both efficacy and toxicity. Higher concentrations are generally associated with a better anti-tumor response but also an increased risk of adverse events such as hypertension, diarrhea, and hand-foot syndrome.

  • Narrow Therapeutic Window: The range of Lenvatinib concentrations that is both effective and well-tolerated is relatively narrow. TDM can help to maintain drug levels within this therapeutic window.

  • Dose Individualization: TDM allows for personalized dose adjustments to account for individual patient factors that affect drug exposure, such as body weight, organ function, and drug-drug interactions.

Clinical Application of Lenvatinib TDM

The clinical application of TDM for Lenvatinib involves a systematic workflow to guide dose adjustments.

Therapeutic Drug Monitoring Workflow

TDM_Workflow Start Patient Starts Lenvatinib Therapy Sample Collect Trough Plasma Sample Start->Sample Analysis Quantify Lenvatinib using LC-MS/MS with This compound IS Sample->Analysis Interpret Interpret Concentration (Compare to Therapeutic Range) Analysis->Interpret Decision Clinical Decision Interpret->Decision Adjust Adjust Lenvatinib Dose Decision->Adjust Outside Range Continue Continue Current Dose Decision->Continue Within Range Adjust->Sample Monitor Continue Monitoring Continue->Monitor Monitor->Sample

Caption: A typical workflow for Lenvatinib therapeutic drug monitoring.

Target Concentration Ranges and Clinical Outcomes

While a definitive therapeutic range for Lenvatinib has not been universally established and may vary depending on the cancer type, studies have suggested target trough concentrations associated with improved outcomes.

Cancer TypeTarget Trough Concentration (Cmin)Associated OutcomesReference
Differentiated Thyroid Cancer42 - 88 ng/mLOptimal response with manageable toxicity. Concentrations > 88 ng/mL may be associated with increased liver toxicity.[5]
Hepatocellular Carcinoma36.8 - 71.4 ng/mLLonger progression-free survival and reduced risk of grade ≥3 toxicity.[6]

TDM-guided dose adjustments have the potential to improve clinical outcomes by:

  • Enhancing Efficacy: Ensuring patients maintain drug concentrations within the therapeutic range can lead to better tumor response and longer progression-free survival.

  • Reducing Toxicity: By identifying patients with excessively high drug levels, TDM allows for dose reductions to mitigate the risk of severe adverse events, thereby improving treatment tolerability and adherence.

  • Informing Dosing in Special Populations: TDM can be particularly valuable in patients with organ dysfunction (e.g., renal or hepatic impairment) or those taking interacting medications, where standard dosing may not be appropriate.

Conclusion

This compound is an indispensable tool for the therapeutic drug monitoring of Lenvatinib. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and precision required for clinical decision-making. The implementation of TDM for Lenvatinib, guided by a clear understanding of its pharmacology and a systematic workflow, holds significant promise for personalizing therapy, optimizing the balance between efficacy and toxicity, and ultimately improving outcomes for patients with cancer. Further research and prospective clinical trials are needed to refine target concentration ranges for different cancer types and to solidify the role of TDM in the routine clinical management of patients treated with Lenvatinib.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Lenvatinib in Human Plasma Using Lenvatinib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenvatinib is an oral multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors 1–3, fibroblast growth factor (FGF) receptors 1–4, platelet-derived growth factor (PDGF) receptor α, RET, and KIT proto-oncogenes.[1] It is approved for the treatment of differentiated thyroid carcinoma, hepatocellular carcinoma, and advanced renal cell carcinoma.[1][2] Therapeutic drug monitoring (TDM) of Lenvatinib is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.[1][3] This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lenvatinib in human plasma, using Lenvatinib-d5 as the internal standard (IS). The method is validated according to regulatory guidelines and is suitable for pharmacokinetic studies and routine clinical TDM.[1]

Principle

The method involves the extraction of Lenvatinib and its deuterated internal standard, this compound, from human plasma via protein precipitation.[1][4] The separated analytes are then detected and quantified using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Experimental Protocols

1. Materials and Reagents

  • Lenvatinib (reference standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions

  • Lenvatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lenvatinib in DMSO to prepare a 1 mg/mL stock solution.

  • This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Lenvatinib Working Solutions: Serially dilute the Lenvatinib stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples at appropriate concentrations.[1]

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol containing 0.1% formic acid to achieve a final concentration of 50 ng/mL.[1]

3. Preparation of Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking blank human plasma with the Lenvatinib working solutions to achieve final concentrations in the desired range (e.g., 0.50–2000 ng/mL).[1]

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.[1]

4. Sample Preparation Protocol

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., Synergi Fusion RP C18, 50 x 2.0 mm, 4 µm)[1]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Lenvatinib: m/z 427.1 → 370.1[5][6]

      • This compound: m/z 432.1 → 370.0[6]

    • Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad 5500 or equivalent
Column C18, 50 x 2.0 mm, 4 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Lenvatinib) 427.1 → 370.1
MRM Transition (this compound) 432.1 → 370.0

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 0.50 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) ≤ 11.3%[1]
Inter-day Precision (%CV) ≤ 11.3%[1]
Accuracy (%) 96.3 - 109.0%[1]
Recovery (%) ≥ 95.6%[1]
Matrix Effect (%CV) ≤ 2.8%[1]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound in Acetonitrile) plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Results (ng/mL) quantification->results

Caption: Experimental workflow for Lenvatinib quantification.

validation_parameters cluster_core Core Validation Parameters cluster_additional Additional Assessments method Bioanalytical Method Validation linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Intra- & Inter-day) method->precision selectivity Selectivity method->selectivity lloq Lower Limit of Quantification (LLOQ) method->lloq recovery Extraction Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, etc.) method->stability

Caption: Key parameters for method validation.

References

Application Note: Quantification of Lenvatinib in Human Plasma Using Lenvatinib-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Lenvatinib in human plasma using a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Lenvatinib-d5 is employed as the internal standard (IS) to ensure accuracy and precision. The described method involves a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Lenvatinib.

Introduction

Lenvatinib is an oral multi-tyrosine kinase inhibitor that targets the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1-3, fibroblast growth factor (FGF) receptors FGFR1-4, platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT.[1][2][3] By inhibiting these signaling pathways, Lenvatinib suppresses tumor angiogenesis and proliferation.[4] Accurate quantification of Lenvatinib in human plasma is crucial for pharmacokinetic assessments and to optimize therapeutic outcomes. The use of a stable isotope-labeled internal standard like this compound is critical for correcting potential variations during sample preparation and analysis, thereby enhancing the robustness and reliability of the bioanalytical method.

Lenvatinib Signaling Pathway Inhibition

Lenvatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_Lenvatinib cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR1-3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK FGFR->PI3K_AKT FGFR->RAS_MAPK PDGFRa PDGFRα PDGFRa->PI3K_AKT RET RET RET->RAS_MAPK KIT KIT KIT->PI3K_AKT Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->RET Lenvatinib->KIT Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Survival

Caption: Lenvatinib inhibits multiple RTKs, blocking downstream signaling pathways.

Experimental Protocols

Materials and Reagents
  • Lenvatinib reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

  • 96-well collection plates

  • Analytical balance, vortex mixer, and centrifuge

Stock and Working Solutions Preparation
  • Lenvatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lenvatinib in DMSO.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.

  • Lenvatinib Working Solutions: Serially dilute the Lenvatinib stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol containing 0.1% formic acid.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 5 µL of the appropriate Lenvatinib working solution (for calibration standards and QCs) or methanol (for blank and patient samples).

  • Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

  • Vortex mix for 2 minutes to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: UPLC system

  • Column: XSelect HSS T3 (2.1 mm × 100 mm, 2.5 μm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 6 µL

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-3 min: 60-90% B

    • 3-4 min: 90% B

    • 4.0-4.1 min: 90-60% B

    • 4.1-5.1 min: 60% B

Mass Spectrometry
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500 °C

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lenvatinib427.1370.0
This compound432.1370.0

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 50 µL Human Plasma Spiking Spike with Lenvatinib (Calibration/QC) or Methanol Plasma_Sample->Spiking IS_Addition Add 150 µL this compound in Acetonitrile Spiking->IS_Addition Vortex Vortex Mix (2 min) IS_Addition->Vortex Centrifuge Centrifuge (13,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject 6 µL into UPLC Supernatant_Transfer->Injection Separation Chromatographic Separation (XSelect HSS T3 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Lenvatinib Concentration Calibration_Curve->Quantification

Caption: Workflow for the quantification of Lenvatinib in human plasma.

Quantitative Data Summary

Calibration Curve
ParameterValue
Linearity Range0.2 - 1000 ng/mL
Correlation Coefficient (r)> 0.999
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ0.2< 15< 15± 20± 20
Low0.51.72 - 7.093.61 - 9.580.08 - 3.33-1.40 - 5.06
Medium1501.72 - 7.093.61 - 9.580.08 - 3.33-1.40 - 5.06
High8001.72 - 7.093.61 - 9.580.08 - 3.33-1.40 - 5.06

Data synthesized from multiple sources for illustrative purposes.[5][6]

Recovery and Matrix Effect
AnalyteExtraction Recovery (%)Matrix Effect (%)
Lenvatinib97.94 - 106.57100.3 - 106.79

Data from a representative study.[5]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and robust approach for the quantification of Lenvatinib in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput applications in clinical and research settings.

References

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Lenvatinib and its Deuterated Internal Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and robust solid-phase extraction (SPE) protocol for the simultaneous quantification of the multi-targeted tyrosine kinase inhibitor, Lenvatinib, and its stable isotope-labeled internal standard, Lenvatinib-d5, in human plasma. The described methodology is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence (BE) studies in the development and clinical application of Lenvatinib. The protocol is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ensures high recovery and low matrix effects, providing accurate and reproducible results.

Introduction

Lenvatinib is an oral, multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of various cancers, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma.[1] It exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression, such as vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[1]

Accurate quantification of Lenvatinib in biological matrices is essential for understanding its pharmacokinetic profile and for optimizing patient dosing. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods like protein precipitation and liquid-liquid extraction, including higher sample cleanup, reduced matrix effects, and the ability to concentrate the analyte of interest. This protocol provides a detailed, step-by-step procedure for the efficient extraction of Lenvatinib and its deuterated internal standard, this compound, from human plasma using a generic reversed-phase SPE sorbent.

Signaling Pathway of Lenvatinib

Lenvatinib's mechanism of action involves the inhibition of several key signaling pathways that are critical for tumor growth and angiogenesis. The diagram below illustrates the primary targets of Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR1/2/3 Ras_MAPK Ras/MAPK Pathway VEGFR->Ras_MAPK PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt PLCg PLCγ Pathway VEGFR->PLCg FGFR FGFR1-4 FGFR->Ras_MAPK FGFR->PI3K_Akt PDGFRa PDGFRα PDGFRa->PI3K_Akt KIT KIT KIT->PI3K_Akt RET RET RET->Ras_MAPK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Proliferation Cell Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Lenvatinib's inhibitory action on key signaling pathways.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and LC-MS/MS systems.

Materials and Reagents:

  • Lenvatinib reference standard

  • This compound internal standard (IS)

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 10 mg)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

Stock and Working Solutions Preparation:

  • Lenvatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve the Lenvatinib reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.

  • Lenvatinib Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution with methanol:water (1:1, v/v) to create calibration standards.

  • This compound Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with methanol. This solution will be used for protein precipitation.

Sample Preparation and Solid-Phase Extraction:

The following workflow diagram outlines the key steps of the solid-phase extraction protocol.

SPE_Workflow start Start sample_prep Sample Preparation: 100 µL Plasma + 100 µL IS Working Solution start->sample_prep vortex_centrifuge Vortex and Centrifuge sample_prep->vortex_centrifuge load_sample Load Supernatant onto SPE Cartridge vortex_centrifuge->load_sample spe_conditioning SPE Conditioning: 1 mL Methanol spe_equilibration SPE Equilibration: 1 mL Deionized Water spe_conditioning->spe_equilibration spe_equilibration->load_sample wash_step_1 Wash Step 1: 1 mL 5% Methanol in Water load_sample->wash_step_1 wash_step_2 Wash Step 2: 1 mL 5% Methanol in Water wash_step_1->wash_step_2 dry_sorbent Dry Sorbent Bed wash_step_2->dry_sorbent elution Elution: 2 x 0.5 mL Methanol dry_sorbent->elution evaporate_reconstitute Evaporate to Dryness and Reconstitute elution->evaporate_reconstitute analysis LC-MS/MS Analysis evaporate_reconstitute->analysis end End analysis->end

Solid-phase extraction workflow for Lenvatinib.

Detailed Protocol Steps:

  • Sample Pre-treatment:

    • To 100 µL of human plasma in a microcentrifuge tube, add 100 µL of the this compound internal standard working solution (in methanol, acting as the protein precipitation agent).

    • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

    • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through it. Do not allow the sorbent bed to dry out.

    • Loading: Load the supernatant from the sample pre-treatment step onto the conditioned and equilibrated SPE cartridge.

    • Washing: Wash the cartridge twice with 1 mL of 5% methanol in water to remove endogenous interferences.

    • Drying: Dry the sorbent bed by applying a vacuum for 5-10 minutes.

    • Elution: Elute Lenvatinib and this compound from the cartridge with two aliquots of 0.5 mL of methanol into a clean collection tube.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for injection.

Quantitative Data Summary

The following table summarizes the performance characteristics of an LC-MS/MS method for the quantification of Lenvatinib in human plasma. While a specific SPE-based method's data was not available, the presented data is from a validated method using protein precipitation, which provides a benchmark for expected performance.[2]

ParameterResult
Linearity Range0.50–2000 ng/mL
Correlation Coefficient (R²)≥0.9968
Intra-day Precision (CV%)≤11.3%
Inter-day Precision (CV%)≤11.3%
Accuracy96.3% to 109.0%
Recovery~95.6%
Internal StandardLenvatinib-d4

Data adapted from a study utilizing protein precipitation followed by LC-MS/MS analysis[2].

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the extraction of Lenvatinib and its deuterated internal standard from human plasma. This protocol is designed to yield clean extracts with high analyte recovery, making it suitable for sensitive and accurate quantification by LC-MS/MS. The presented methodology is a valuable tool for researchers, scientists, and drug development professionals engaged in the study of Lenvatinib.

References

Application Note and Protocol for the Quantification of Lenvatinib in Human Plasma using Liquid-Liquid Extraction with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Accurate quantification of Lenvatinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal dosing strategies. This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of Lenvatinib from human plasma, utilizing a deuterated internal standard (IS) for enhanced accuracy and precision. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is best practice as it effectively corrects for variability during sample preparation and potential matrix effects.

Experimental Protocol

This protocol outlines a liquid-liquid extraction procedure for the determination of Lenvatinib in human plasma.

Materials and Reagents:

  • Lenvatinib analytical standard

  • Lenvatinib-d4 (deuterated internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized and filtered

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Stock and Working Solutions:

  • Lenvatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lenvatinib in an appropriate solvent such as DMSO or methanol.

  • Lenvatinib-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Lenvatinib stock solution.

  • Working Standard and IS Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile/water to create calibration curve standards and quality control (QC) samples at low, medium, and high concentrations. The IS working solution should be prepared at a concentration that provides an optimal response in the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction Procedure:

  • Sample Thawing: Thaw plasma samples and QC samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Lenvatinib-d4 working solution to each tube (except for blank matrix samples).

  • Vortexing: Briefly vortex the tubes to mix.

  • Extraction Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE) to each tube.

  • Extraction: Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Final Vortex and Transfer: Vortex the reconstituted sample for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Example)

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Lenvatinib from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Lenvatinib: m/z 427.1 → 370.1

    • Lenvatinib-d4: m/z 431.1 → 374.1

Data Presentation

The following tables summarize the quantitative performance of a bioanalytical method for Lenvatinib using a deuterated internal standard and liquid-liquid extraction, as established in validation studies.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.5 - 2000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Calibration ModelLinear with 1/x² weighting

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ0.5≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC1.5≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Mid QC150≤ 8.092.0 - 108.0≤ 8.092.0 - 108.0
High QC1500≤ 7.093.0 - 107.0≤ 7.093.0 - 107.0

Data presented are representative and may vary between laboratories.

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Lenvatinib≥ 85Minimal to none with IS
Lenvatinib-d4≥ 85-

Mandatory Visualizations

Lenvatinib Signaling Pathway

Lenvatinib_Signaling_Pathway Lenvatinib Lenvatinib VEGFR VEGFR1/2/3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS FGFR->PI3K FGFR->RAS PDGFRa->PI3K PDGFRa->RAS KIT->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Lenvatinib's multi-targeted inhibition of receptor tyrosine kinases and downstream signaling pathways.

Liquid-Liquid Extraction Workflow

LLE_Workflow start Start: Plasma Sample (100 µL) add_is Add Lenvatinib-d4 (IS) start->add_is vortex1 Vortex Mix add_is->vortex1 add_solvent Add MTBE (600 µL) vortex1->add_solvent vortex2 Vortex (5 min) for Extraction add_solvent->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2 Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex3 Vortex Mix reconstitute->vortex3 analyze LC-MS/MS Analysis vortex3->analyze

Caption: Workflow for the liquid-liquid extraction of Lenvatinib from human plasma.

References

Application Notes and Protocols for a Validated Bioanalytical Method for Lenvatinib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lenvatinib is an oral multi-kinase inhibitor used in the treatment of various cancers, including differentiated thyroid carcinoma, hepatocellular carcinoma, and advanced renal cell carcinoma.[1][2][3] It functions by targeting vascular endothelial growth factor (VEGF) receptors 1–3, fibroblast growth factor (FGF) receptors 1–4, platelet-derived growth factor (PDGF) receptor α, RET, and KIT.[2][3] Given its potent activity and potential for dose-related toxicities, the development of a robust and validated bioanalytical method for the quantification of lenvatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[1][4][5] This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of lenvatinib in plasma.

Signaling Pathway of Lenvatinib

Lenvatinib_Signaling_Pathway Lenvatinib Lenvatinib VEGFR VEGFR 1-3 Lenvatinib->VEGFR FGFR FGFR 1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa RET RET Lenvatinib->RET KIT KIT Lenvatinib->KIT Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Growth & Proliferation FGFR->TumorGrowth PDGFRa->TumorGrowth RET->TumorGrowth KIT->TumorGrowth

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

Experimental Protocols

1. Materials and Reagents

  • Lenvatinib reference standard

  • Internal Standard (IS), e.g., Lenvatinib-D4 or Carfilzomib[4][6]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., sodium heparin)[7]

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lenvatinib and the IS in a suitable solvent like methanol or DMSO to prepare individual stock solutions.[2]

  • Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution with methanol or a methanol-water mixture to create working solutions for calibration curve standards and quality control (QC) samples.[2] Prepare a working solution of the IS in acidified methanol.[2]

3. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Spike blank human plasma with the appropriate Lenvatinib working solutions to prepare calibration standards at various concentration levels.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

4. Sample Preparation (Protein Precipitation)

The protein precipitation method is a simple and common technique for extracting Lenvatinib from plasma samples.[2][3]

Sample_Preparation_Workflow start Start: Plasma Sample add_is Add Internal Standard Solution start->add_is add_precipitant Add Acetonitrile (Protein Precipitant) add_is->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Caption: Workflow for plasma sample preparation.

Protocol:

  • To a 50 µL aliquot of plasma sample, add 5 µL of the IS working solution.[3]

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for approximately 2 minutes.[3]

  • Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes.[3]

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.[3]

5. LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

ParameterCondition
LC Column X-Bridge phenyl column (150x4.6 mm, 3.5µ) or Symmetry-C18 column (50 mm × 4.6mm × 5µm)[4][6]
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile and methanol[6]
Flow Rate 0.7 - 1.0 mL/min[4][6]
Injection Volume 5 - 20 µL[8][9]
Ionization Mode Positive Ion Electrospray (ESI+)[10]
Detection Mode Multiple Reaction Monitoring (MRM)[3][10]

Method Validation

The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2][4][5]

Validation Parameters Summary

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples.[3]
Linearity Correlation coefficient (r²) ≥ 0.99[1][4][5]
Accuracy & Precision Within ±15% of the nominal concentration (±20% for LLOQ).[10]
Recovery Consistent and reproducible across the concentration range.[3]
Matrix Effect Within acceptable limits, indicating minimal ion suppression or enhancement.[3]
Stability Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).[2]

Data Presentation

Table 1: Linearity of Lenvatinib Calibration Curve

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
0.2Insert Data
0.5Insert Data
1Insert Data
5Insert Data
10Insert Data
50Insert Data
100Insert Data
500Insert Data
Insert Value

Table 2: Accuracy and Precision Data for Lenvatinib QC Samples

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.2Insert DataInsert DataInsert DataInsert Data
Low0.6Insert DataInsert DataInsert DataInsert Data
Medium80Insert DataInsert DataInsert DataInsert Data
High400Insert DataInsert DataInsert DataInsert Data

Table 3: Stability of Lenvatinib in Human Plasma

Stability ConditionConcentration (ng/mL)Mean Stability (% of Nominal)
Freeze-Thaw (3 cycles) Low QCInsert Data
High QCInsert Data
Short-Term (Room Temp, 4h) Low QCInsert Data
High QCInsert Data
Long-Term (-80°C, 30 days) Low QCInsert Data
High QCInsert Data

Conclusion

This application note provides a comprehensive and detailed protocol for the development and validation of a bioanalytical method for the quantification of Lenvatinib in human plasma using LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for use in clinical and pharmacokinetic studies. Adherence to the outlined validation procedures will ensure the generation of high-quality and reliable data.

References

Application of Lenvatinib-d5 in Preclinical Animal Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lenvatinib-d5 in preclinical animal studies. This compound, a deuterated analog of Lenvatinib, serves as an essential internal standard for the accurate quantification of Lenvatinib in biological matrices. Its application is critical for robust pharmacokinetic (PK) and pharmacodynamic (PD) assessments in animal models, underpinning the evaluation of Lenvatinib's safety and efficacy.

Introduction to Lenvatinib and the Role of this compound

Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) that has shown efficacy in treating various cancers, including thyroid, renal, and hepatocellular carcinomas.[1][2] It primarily inhibits vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[1][2] This multi-targeted action disrupts tumor angiogenesis and proliferation.

In preclinical drug development, accurately measuring the concentration of a drug in biological samples is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is the deuterium-labeled version of Lenvatinib.[1] Due to its similar physicochemical properties to Lenvatinib but distinct mass, it is the ideal internal standard for mass spectrometry-based bioanalytical methods.[1] Its use corrects for variability in sample preparation and instrument response, ensuring the reliability of pharmacokinetic data.

Key Applications of this compound in Preclinical Research

The primary application of this compound is as an internal standard in the quantitative analysis of Lenvatinib in biological samples from preclinical animal studies. This is crucial for:

  • Pharmacokinetic (PK) Studies: Determining key PK parameters such as clearance, volume of distribution, half-life, and bioavailability in species like mice, rats, dogs, and monkeys.[3][4][5]

  • Toxicokinetic (TK) Studies: Correlating drug exposure with toxicity findings in animal safety studies.

  • Efficacy Studies: Establishing a relationship between drug concentration at the target site and the observed anti-tumor effects in xenograft or orthotopic animal models.

  • Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the pharmacokinetics of Lenvatinib.

Signaling Pathways Targeted by Lenvatinib

The following diagram illustrates the key signaling pathways inhibited by Lenvatinib, providing context for its anti-cancer activity evaluated in preclinical models.

Lenvatinib_Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_lenvatinib cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR1-3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa SCF SCF KIT c-KIT SCF->KIT GDNF GDNF RET RET GDNF->RET Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Survival Cell Survival VEGFR->Survival FGFR->Proliferation FGFR->Angiogenesis FGFR->Survival PDGFRa->Proliferation PDGFRa->Angiogenesis PDGFRa->Survival KIT->Proliferation KIT->Angiogenesis KIT->Survival RET->Proliferation RET->Angiogenesis RET->Survival Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways involved in tumor growth and angiogenesis.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical single-dose pharmacokinetic study in rats.

Objective: To determine the pharmacokinetic profile of Lenvatinib following oral and intravenous administration in rats, using this compound as an internal standard for bioanalysis.

Materials:

  • Lenvatinib

  • This compound (for internal standard)

  • Vehicle for dosing (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing gavage needles and syringes

  • Intravenous catheters

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

Workflow Diagram:

PK_Study_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Formulation (Lenvatinib in Vehicle) Animal_Acclimatization->Dose_Preparation Grouping Group Allocation (IV and Oral Arms) Dose_Preparation->Grouping Dosing Administration (IV or Oral) Grouping->Dosing Blood_Collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Storage Sample Storage (-80°C) Plasma_Separation->Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation with this compound) Storage->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Pharmacokinetic Modeling LC_MS_MS->Data_Analysis

Caption: Workflow for a preclinical pharmacokinetic study of Lenvatinib.

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the study.

  • Dose Formulation: Prepare a homogenous suspension of Lenvatinib in the vehicle at the desired concentrations for oral and intravenous administration.

  • Grouping and Dosing:

    • Oral Group (n=4): Administer Lenvatinib orally via gavage at a dose of 10 mg/kg.

    • Intravenous Group (n=4): Administer Lenvatinib intravenously via a tail vein catheter at a dose of 3 mg/kg.[3]

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) into K2EDTA tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Protocol for Lenvatinib Quantification

This protocol describes the quantification of Lenvatinib in plasma samples using LC-MS/MS with this compound as the internal standard.

Objective: To accurately measure Lenvatinib concentrations in rat plasma.

Materials:

  • Rat plasma samples, calibration standards, and quality control (QC) samples

  • Lenvatinib and this compound stock solutions

  • Acetonitrile

  • Formic acid

  • Ultrapure water

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and QCs: Prepare calibration standards and QC samples by spiking known concentrations of Lenvatinib into blank rat plasma.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing this compound (internal standard) at a fixed concentration. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 13,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

      • MRM Transition for Lenvatinib: m/z 427.1 → 370.0

      • MRM Transition for this compound: m/z 432.1 → 370.0

  • Data Analysis: a. Integrate the peak areas for Lenvatinib and this compound. b. Calculate the peak area ratio (Lenvatinib/Lenvatinib-d5). c. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. d. Determine the concentration of Lenvatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Lenvatinib.

Table 1: Cross-Species Pharmacokinetic Parameters of Lenvatinib (3 mg/kg IV Dose)

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)
Mouse45.31.41.1
Rat15.60.61.5
Dog4.90.53.9
Monkey5.80.42.5

Data derived from publicly available literature.[3][5]

Table 2: Oral Bioavailability of Lenvatinib in Preclinical Species

SpeciesOral Dose (mg/kg)Bioavailability (%)
Mouse370.4
Rat378.4
Dog364.3
Monkey370.3

Data derived from publicly available literature.[3][5]

Table 3: Bioanalytical Method Parameters for Lenvatinib Quantification

ParameterValue
Analytical MethodLC-MS/MS
Internal StandardThis compound
Linearity Range0.2 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)0.2 ng/mL
Sample Volume50 µL plasma
Extraction MethodProtein Precipitation

Parameters are typical values from validated methods.

Conclusion

This compound is an indispensable tool in the preclinical development of Lenvatinib. Its use as an internal standard in bioanalytical methods ensures the generation of high-quality, reliable pharmacokinetic data. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical animal studies to further characterize the therapeutic potential of Lenvatinib. Accurate and precise quantification of Lenvatinib is fundamental to understanding its disposition and establishing the exposure-response relationships that are critical for its successful clinical development.

References

Application Notes and Protocols for the Simultaneous Determination of Lenvatinib and its Metabolites by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenvatinib is an oral multi-tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1] By inhibiting these pathways, Lenvatinib blocks tumor angiogenesis and proliferation.[1][2] Understanding the pharmacokinetics of Lenvatinib and its metabolites is crucial for optimizing therapeutic efficacy and safety. The primary metabolic pathways for Lenvatinib involve oxidation by aldehyde oxidase and cytochrome P450 3A4 (CYP3A4), as well as non-enzymatic processes.[3] This leads to the formation of several metabolites, with the major ones identified as descyclopropyl lenvatinib (M1), O-demethyl lenvatinib (M2), and lenvatinib N-oxide (M3).[4][5]

This document provides detailed application notes and protocols for the simultaneous quantification of Lenvatinib and its major metabolites (M1, M2, and M3) in human plasma using a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Analyte Information

AnalyteChemical FormulaCAS Number
LenvatinibC₂₁H₁₉ClN₄O₄417716-92-8
Descyclopropyl Lenvatinib (M1)C₁₈H₁₅ClN₄O₄417719-51-8
O-Demethyl Lenvatinib (M2)C₂₀H₁₇ClN₄O₄417717-04-5
Lenvatinib N-Oxide (M3)C₂₁H₁₉ClN₄O₅1788901-86-9

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of Lenvatinib and its metabolites from human plasma.[6][7]

Materials:

  • Human plasma (K₂EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., Lenvatinib-d5 in acetonitrile)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 13,000 x g

Procedure:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 5 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 100 µL of 50% acetonitrile in water to the supernatant.

  • Centrifuge again under the same conditions.

  • Transfer the final supernatant to a UPLC vial for analysis.

UPLC-MS/MS Method

The following parameters provide a robust method for the simultaneous separation and quantification of Lenvatinib and its metabolites.[7][8][9]

Chromatographic Conditions:

  • System: Waters ACQUITY UPLC or equivalent

  • Column: XSelect HSS T3 (2.1 mm × 100 mm, 2.5 µm) or equivalent[8]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[8]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 - 2.0 60
    2.0 - 3.0 60 → 90
    3.0 - 4.0 90
    4.0 - 4.1 90 → 60

    | 4.1 - 5.0 | 60 |

Mass Spectrometry Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
Lenvatinib 427.1 370.0
Descyclopropyl Lenvatinib (M1) 387.1 328.1
O-Demethyl Lenvatinib (M2) 413.1 356.0
Lenvatinib N-Oxide (M3) 443.1 370.0

| this compound (IS) | 432.1 | 370.0 |

Note: The specific collision energies and other compound-dependent parameters should be optimized for the instrument in use.

Data Presentation

Calibration Curve Summary

The method demonstrates good linearity over the specified concentration ranges.[10][11]

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Lenvatinib1 - 1000> 0.99
Descyclopropyl Lenvatinib (M1)0.1 - 100> 0.99
O-Demethyl Lenvatinib (M2)0.1 - 100> 0.99
Lenvatinib N-Oxide (M3)0.1 - 100> 0.99
Precision and Accuracy of Quality Control Samples

The intra- and inter-day precision and accuracy of the method for Lenvatinib are summarized below.[12] Similar validation should be performed for each metabolite.

Lenvatinib Quality Control Sample Performance:

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Low0.5< 7.1< 3.4< 9.6< 5.1
Medium150< 1.8< 0.1< 3.7< -1.4
High800< 3.9< 1.7< 4.2< 1.9

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma add_is Add 5 µL Internal Standard plasma->add_is add_acn Add 150 µL Acetonitrile add_is->add_acn vortex1 Vortex (2 min) add_acn->vortex1 centrifuge1 Centrifuge (13,000 x g, 10 min) vortex1->centrifuge1 supernatant1 Transfer 100 µL Supernatant centrifuge1->supernatant1 add_diluent Add 100 µL 50% ACN/Water supernatant1->add_diluent centrifuge2 Centrifuge add_diluent->centrifuge2 final_supernatant Transfer to UPLC Vial centrifuge2->final_supernatant injection Inject 5 µL final_supernatant->injection separation Chromatographic Separation (XSelect HSS T3) injection->separation detection Mass Spectrometry (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Experimental workflow for sample analysis.

Lenvatinib Signaling Pathway Inhibition

G cluster_ligands cluster_receptors cluster_lenvatinib cluster_pathways cluster_outcomes VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1/2/3/4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PLCg PLCγ Pathway VEGFR->PLCg FGFR->PI3K_AKT FGFR->RAS_MAPK PDGFRa->PI3K_AKT PDGFRa->RAS_MAPK KIT KIT KIT->PI3K_AKT KIT->RAS_MAPK RET RET RET->PI3K_AKT RET->RAS_MAPK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation PLCg->Angiogenesis

Lenvatinib's inhibition of key signaling pathways.

References

Application Notes and Protocols for Lenvatinib Bioanalysis Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Lenvatinib from biological matrices, primarily plasma, for bioanalysis. The focus is on two common and effective techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). These methods are widely used for the quantification of Lenvatinib using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction to Lenvatinib Bioanalysis

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. Accurate and reliable quantification of Lenvatinib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.[1][2] Sample preparation is a critical step in the bioanalytical workflow, aiming to remove interfering substances from the biological matrix and concentrate the analyte of interest. The choice of sample preparation technique depends on factors such as the desired level of cleanliness, sensitivity, sample volume, and throughput.

Sample Preparation Techniques

The most commonly employed techniques for Lenvatinib bioanalysis from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). Solid-Phase Extraction (SPE) is another potential method, although it is often considered more complex and laborious for this specific application.[3]

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from plasma samples.[4] It involves the addition of an organic solvent, typically acetonitrile or methanol, to the plasma, which denatures and precipitates the proteins.[4][5] After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1] For Lenvatinib, an organic solvent like ethyl acetate is used to extract the drug from the plasma.[1] This method generally results in a cleaner sample compared to PPT.

Quantitative Data Summary

The following tables summarize the quantitative data from various published methods for Lenvatinib bioanalysis, allowing for a clear comparison of the different sample preparation techniques.

Table 1: Protein Precipitation (PPT) Method Performance

ParameterMethod 1[2]Method 2[4]
Sample Matrix Human PlasmaRat Plasma
Precipitating Agent Methanol with 0.1% Formic AcidAcetonitrile
Linearity Range 0.50 - 2000 ng/mL0.2 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.50 ng/mL0.2 ng/mL
Recovery ≥95.6%Not Reported
Matrix Effect (CV%) ≤2.8% (IS normalized)Not Reported
Intra-day Precision (CV%) ≤11.3%Not Reported
Inter-day Precision (CV%) ≤11.3%Not Reported
Accuracy (%) 96.3 - 109.0%Not Reported

Table 2: Liquid-Liquid Extraction (LLE) Method Performance

ParameterMethod 1[1]Method 2[6][7]
Sample Matrix Rat PlasmaHuman Plasma
Extraction Solvent Ethyl AcetateNot Specified
Linearity Range 0.2 - 1000 ng/mL10.20 - 501.60 pg/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL10.20 pg/mL
Recovery Not ReportedNot Reported
Matrix Effect Not ReportedNot Reported
Intra-day Precision (CV%) Not Reported1.06 - 2.42%
Inter-day Precision (CV%) Not Reported0.03 - 0.55%
Accuracy (%) Not Reported95.64 - 100.08% (intra-day) / 97.16 - 100.07% (inter-day)

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is based on a method for the quantification of Lenvatinib in human plasma.[2][5]

Materials:

  • Blank human plasma

  • Lenvatinib reference standard

  • Internal Standard (IS) working solution (e.g., Lenvatinib-d5)

  • Methanol (HPLC grade) containing 0.1% Formic Acid, pre-chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 500 µL of cold internal standard working solution in methanol with 0.1% formic acid to precipitate the plasma proteins.[5]

  • Vortex mix the samples for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 4 µL) into the LC-MS/MS system.[5]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the determination of Lenvatinib in rat plasma.[1]

Materials:

  • Blank rat plasma

  • Lenvatinib reference standard

  • Internal Standard (IS) working solution

  • Ethyl acetate (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 5 µL of the internal standard working solution.

  • Add 1 mL of ethyl acetate.

  • Vortex mix the tubes for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for injection into the LC-MS/MS system.

Visualized Workflows

PPT_Workflow cluster_start Sample Input cluster_precipitation Precipitation cluster_separation Separation cluster_analysis Analysis start Plasma Sample (100 µL) add_is Add IS in Cold Methanol (500 µL) start->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Protein Precipitation (PPT) Workflow.

LLE_Workflow cluster_start Sample Input cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis start Plasma Sample (50 µL) add_is Add IS start->add_is add_solvent Add Ethyl Acetate (1 mL) add_is->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (12,000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) Workflow.

References

Application Note: High-Resolution Chromatographic Separation of Lenvatinib and its Major Metabolites for Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including thyroid and hepatocellular carcinoma. Understanding its metabolic fate is crucial for optimizing therapeutic regimens and managing potential drug-drug interactions. This application note presents a detailed protocol for the efficient chromatographic separation of Lenvatinib from its primary metabolites using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and drug metabolism (DM) studies.

Metabolic Pathway of Lenvatinib

Lenvatinib undergoes extensive metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO). The main metabolic pathways include oxidation, dealkylation, and N-oxidation, leading to the formation of several metabolites. The major metabolites identified are descyclopropyl Lenvatinib (M1), O-demethyl Lenvatinib (M2), and Lenvatinib N-Oxide (M3).[1][2] The metabolic transformation of Lenvatinib is a critical aspect of its pharmacology, influencing its efficacy and safety profile.

Lenvatinib_Metabolism cluster_enzymes Metabolizing Enzymes Lenvatinib Lenvatinib M1 Descyclopropyl Lenvatinib (M1) Lenvatinib->M1 CYP3A4 M2 O-demethyl Lenvatinib (M2) Lenvatinib->M2 CYP3A4 M3 Lenvatinib N-Oxide (M3) Lenvatinib->M3 CYP3A4 Excretion Excretion Lenvatinib->Excretion M1->Excretion M2->Excretion M3->Excretion CYP3A4 CYP3A4 AO AO

Figure 1: Simplified metabolic pathway of Lenvatinib.

Experimental Protocols

This section details the materials and methods for the sample preparation and UPLC-MS/MS analysis of Lenvatinib and its metabolites.

Materials and Reagents
  • Lenvatinib, descyclopropyl Lenvatinib (M1), O-demethyl Lenvatinib (M2), and Lenvatinib N-Oxide (M3) reference standards

  • Lenvatinib-d4 (internal standard, IS)

  • Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Formic acid (FA) and Ammonium acetate (reagent grade)

  • Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Lenvatinib and its metabolites from plasma samples.[3]

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (Lenvatinib-d4, 100 ng/mL in 50% MeOH).

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS System and Conditions

The chromatographic separation is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B)
Mass Spectrometer Triple Quadrupole with Electrospray Ionization (ESI)
Ionization Mode Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Separation UPLC Separation Reconstitution->UPLC_Separation MS_Detection MS/MS Detection UPLC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

References

Troubleshooting & Optimization

Improving precision and accuracy in Lenvatinib quantification assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision and accuracy of Lenvatinib quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying Lenvatinib in biological matrices?

The most prevalent and robust methods for Lenvatinib quantification are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Photodiode Array (PDA) detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity, especially for complex matrices like plasma.[1][4]

Q2: What are the critical parameters to consider during method development for Lenvatinib quantification?

Key parameters for successful Lenvatinib quantification include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength for HPLC, or ion source settings and multiple reaction monitoring (MRM) transitions for LC-MS/MS.[1][2][5][6] Method validation should be performed according to ICH or FDA guidelines and typically includes assessments of specificity, linearity, precision, accuracy, robustness, and limits of detection and quantification.[2][3][5][6]

Q3: How should Lenvatinib stock and working solutions be prepared?

Lenvatinib is typically dissolved in solvents like Dimethyl sulfoxide (DMSO), methanol, or a mixture of methanol and water to prepare stock solutions.[4][7] Ultrasonic treatment can aid in complete dissolution.[7] Working solutions are then prepared by serially diluting the stock solution with the appropriate diluent, which is often the mobile phase or a similar solvent mixture.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Lenvatinib quantification experiments.

Poor Peak Shape or Tailing

Problem: My chromatogram shows poor peak shape, such as tailing or fronting, for the Lenvatinib peak.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of Lenvatinib and its interaction with the stationary phase.

    • Solution: Adjust the pH of the mobile phase. For example, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.[1]

  • Column Degradation: The performance of the analytical column can deteriorate over time.

    • Solution: Replace the column with a new one of the same type. Ensure proper column washing and storage procedures are followed.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject. Ensure the concentration falls within the linear range of the assay.[4]

Low Sensitivity or Inability to Reach the Lower Limit of Quantification (LLOQ)

Problem: I am unable to achieve the required sensitivity, and the signal-to-noise ratio at the LLOQ is poor.

Possible Causes & Solutions:

  • Suboptimal Mass Spectrometry Parameters: Incorrect mass transitions or source parameters can lead to a weak signal.

    • Solution: Optimize the MRM transitions for Lenvatinib and the internal standard. Adjust source-dependent parameters like ion spray voltage, temperature, and gas flows to maximize the signal.[1]

  • Inefficient Sample Preparation: Poor recovery of Lenvatinib from the sample matrix will result in a lower signal.

    • Solution: Evaluate different sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to find the method with the highest recovery.[1][4]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Lenvatinib.

    • Solution: Improve chromatographic separation to move the Lenvatinib peak away from interfering matrix components. A post-column infusion experiment can help identify regions of ion suppression. Using a deuterated internal standard can also help compensate for matrix effects.[1]

High Variability in Results (Poor Precision)

Problem: I am observing high variability (%CV) in my quality control (QC) samples, both within and between runs.

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

    • Solution: Automate sample preparation steps where possible. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes.

  • Instrument Instability: Fluctuations in the HPLC pump, autosampler, or mass spectrometer can lead to inconsistent results.

    • Solution: Perform system suitability tests before each run to ensure the instrument is performing correctly. Check for leaks in the HPLC system and ensure the mass spectrometer has been recently calibrated.

  • Improper Internal Standard Use: An inappropriate or inconsistently added internal standard will fail to correct for variability.

    • Solution: Use a stable, co-eluting internal standard, preferably a stable isotope-labeled version of Lenvatinib (e.g., Lenvatinib-D4).[1] Ensure the internal standard is added accurately and consistently to all samples, calibrators, and QCs.

Inaccurate Results

Problem: The measured concentrations of my QC samples are consistently outside the acceptable range of ±15% of the nominal value.

Possible Causes & Solutions:

  • Incorrect Calibration Curve: Issues with the preparation of calibration standards or the curve fitting algorithm can lead to inaccurate quantification.

    • Solution: Prepare fresh calibration standards and re-run the calibration curve. Evaluate different regression models (e.g., linear, weighted linear) to find the best fit for your data. Ensure the calibration range is appropriate for the expected sample concentrations.[1][2]

  • Analyte Instability: Lenvatinib may be degrading in the sample matrix or during storage.

    • Solution: Perform stability studies to assess the stability of Lenvatinib under different storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.[1] If instability is observed, process samples immediately after collection or store them at -80°C.[1]

  • Inter-laboratory Variability: If comparing data with another lab, differences in methodology can lead to discrepancies.

    • Solution: Conduct a cross-validation study by analyzing the same set of samples at both laboratories to ensure methods produce comparable results.[4]

Experimental Protocols

Representative LC-MS/MS Method for Lenvatinib Quantification in Human Plasma

This protocol is a summary of a validated method and should be adapted and validated by the end-user.[1]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acidified methanol containing the internal standard (e.g., Lenvatinib-D4).
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: Synergi Fusion RP C18 (e.g., 50 x 2.0 mm, 4 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in methanol/isopropanol (90:10, v/v).
  • Flow Rate: 0.60 mL/min.
  • Gradient: Start at 5% B, increase to 98% B over 1.5 min, hold for 1.15 min, then return to initial conditions and re-equilibrate.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions:
  • Lenvatinib: Precursor ion > Product ion (specific m/z values to be optimized).
  • Lenvatinib-D4 (IS): Precursor ion > Product ion (specific m/z values to be optimized).
  • Optimize compound-dependent parameters such as declustering potential, collision energy, and cell exit potential.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Lenvatinib Quantification

Sample Preparation MethodTypical Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation ≥95%[1]Simple, fast, cost-effectivePotential for matrix effects
Liquid-Liquid Extraction ~85-95%Cleaner extract than PPMore time-consuming, requires organic solvents
Solid-Phase Extraction >90%Provides the cleanest extract, minimizes matrix effectsMost complex and expensive method

Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Lenvatinib

ParameterResult
Linearity Range 0.50–2000 ng/mL[1]
Correlation Coefficient (r) ≥0.9968[1]
Intra-day Precision (%CV) ≤11.3%[1]
Inter-day Precision (%CV) ≤11.3%[1]
Accuracy 96.3 to 109.0%[1]
Recovery ≥95.6%[1]
LLOQ 0.50 ng/mL[1]

Visualizations

General Workflow for Lenvatinib Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition Extraction Extraction (PP, LLE, or SPE) Internal Standard Addition->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Troubleshooting Logic for Inaccurate Results Inaccurate QC Results Inaccurate QC Results Check Calibration Curve Check Calibration Curve Inaccurate QC Results->Check Calibration Curve Start Here Investigate Analyte Stability Investigate Analyte Stability Inaccurate QC Results->Investigate Analyte Stability Review Sample Preparation Review Sample Preparation Inaccurate QC Results->Review Sample Preparation Verify Instrument Performance Verify Instrument Performance Inaccurate QC Results->Verify Instrument Performance Prepare Fresh Calibrators Prepare Fresh Calibrators Check Calibration Curve->Prepare Fresh Calibrators Perform Stability Experiments Perform Stability Experiments Investigate Analyte Stability->Perform Stability Experiments Optimize Extraction Method Optimize Extraction Method Review Sample Preparation->Optimize Extraction Method Run System Suitability Run System Suitability Verify Instrument Performance->Run System Suitability

References

Ion suppression effects in the analysis of Lenvatinib and Lenvatinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenvatinib and its deuterated internal standard, Lenvatinib-d5. The focus is on identifying and mitigating ion suppression effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Lenvatinib?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest (Lenvatinib) and its internal standard (this compound) in the mass spectrometer's ion source.[1][2][3] This interference can lead to a decreased analyte signal, resulting in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[2][4][5]

Q2: What are the common causes of ion suppression in Lenvatinib bioanalysis?

A2: Common causes of ion suppression in Lenvatinib bioanalysis include:

  • Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma can co-elute with Lenvatinib and interfere with its ionization.[6][7]

  • Sample preparation reagents: Incomplete removal of reagents used during sample preparation, such as ion-pairing agents, can lead to suppression.[5]

  • High concentrations of Lenvatinib or its metabolites: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear detector response.[1]

  • Formulation excipients: In preclinical studies, formulation agents used to dissolve Lenvatinib can also cause significant ion suppression.[7]

Q3: How can I assess for ion suppression in my Lenvatinib assay?

A3: A common method to assess ion suppression is the post-column infusion experiment.[5][8] In this technique, a constant flow of Lenvatinib solution is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the baseline signal at the retention time of Lenvatinib indicates the presence of co-eluting, suppressing agents. Another approach is to compare the analyte response in a neat solution to the response in a post-extraction spiked matrix sample.[3]

Q4: Why is a stable isotope-labeled internal standard like this compound recommended?

A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis. Because it has nearly identical physicochemical properties to Lenvatinib, it co-elutes and experiences similar degrees of ion suppression or enhancement.[9] This allows for accurate correction of any signal variability, leading to more precise and accurate quantification.[3]

Troubleshooting Guides

Issue 1: Low or Inconsistent Lenvatinib/Lenvatinib-d5 Signal Intensity

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • If using protein precipitation (PPT), consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove phospholipids and other interfering components.[1][2][3]

    • Ensure complete removal of any precipitation agents or extraction solvents.

  • Modify Chromatographic Conditions:

    • Adjust the gradient profile to achieve better separation of Lenvatinib and this compound from the matrix components causing suppression.[2][3]

    • Experiment with different analytical columns (e.g., different stationary phases or particle sizes) to improve resolution.

  • Dilute the Sample:

    • Diluting the sample can reduce the concentration of interfering matrix components.[1][2] However, ensure that the diluted Lenvatinib concentration remains above the lower limit of quantification (LLOQ).

  • Check for Contamination:

    • Ensure all solvents and reagents are of high purity.

    • Investigate potential sources of contamination from collection tubes or other labware.[2]

Issue 2: Poor Reproducibility and Accuracy

Possible Cause: Variable ion suppression across different samples or calibration standards.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard:

    • If not already in use, incorporate this compound as the internal standard to compensate for sample-to-sample variations in ion suppression.[9]

  • Matrix-Matched Calibration Standards:

    • Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples to ensure that the degree of ion suppression is consistent across all analyzed samples.[3]

  • Evaluate and Optimize Sample Extraction Recovery:

    • Inconsistent recovery during sample preparation can contribute to poor reproducibility. Validate the extraction efficiency at different concentrations.

Issue 3: Non-Linear Calibration Curve

Possible Cause: Ion suppression at higher concentrations or detector saturation.

Troubleshooting Steps:

  • Extend the Chromatographic Run Time:

    • Ensure that all potentially interfering components have eluted before the next injection to prevent carryover and baseline instability.

  • Adjust the Calibration Range:

    • If saturation is suspected, narrow the calibration range or dilute samples with high expected concentrations of Lenvatinib.

  • Optimize Ion Source Parameters:

    • Adjust parameters such as spray voltage, gas flows, and temperature to ensure optimal and stable ionization across the entire concentration range.

Experimental Protocols

Sample Preparation Methodologies

The choice of sample preparation is crucial for minimizing ion suppression. Below is a summary of common methods used for Lenvatinib analysis.

Method General Protocol Advantages Disadvantages Reference
Protein Precipitation (PPT) Plasma sample is mixed with a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. After centrifugation, the supernatant is injected.Simple, fast, and inexpensive.May not effectively remove phospholipids and other endogenous interferences, often leading to more significant matrix effects.[10][11]
Liquid-Liquid Extraction (LLE) Lenvatinib is extracted from the aqueous plasma sample into an immiscible organic solvent (e.g., ethyl acetate). The organic layer is then evaporated and the residue is reconstituted.Provides cleaner extracts than PPT, removing many polar interferences.More labor-intensive and requires solvent evaporation and reconstitution steps.[12]
Solid-Phase Extraction (SPE) The plasma sample is loaded onto a solid-phase cartridge. Interfering compounds are washed away, and Lenvatinib is then eluted with a suitable solvent.Offers the cleanest extracts, effectively removing a wide range of interferences.Most complex and expensive method, requiring method development for cartridge selection and elution conditions.[10]
LC-MS/MS Parameters for Lenvatinib Analysis

The following table summarizes typical starting parameters for the analysis of Lenvatinib and this compound. These should be optimized for your specific instrumentation.

Parameter Typical Conditions Reference
Column C18 or similar reversed-phase column (e.g., X-Terra RP18, Synergi Fusion RP C18)[10][13]
Mobile Phase A 0.1% Formic acid in water or an ammonium formate buffer[11][14]
Mobile Phase B Acetonitrile and/or Methanol with 0.1% Formic acid[11][14]
Flow Rate 0.2 - 1.0 mL/min[14][15]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[10][14]
MRM Transitions Lenvatinib: m/z 427.1 → 370.1; this compound: m/z 432.1 → 370.0[12][14]

Visualizations

Lenvatinib_Signaling_Pathway cluster_cell Tumor Cell / Endothelial Cell cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Lenvatinib Lenvatinib VEGFR VEGFR1/2/3 Lenvatinib->VEGFR Inhibition FGFR FGFR1-4 Lenvatinib->FGFR Inhibition PDGFRa PDGFRα Lenvatinib->PDGFRa Inhibition KIT KIT Lenvatinib->KIT Inhibition RET RET Lenvatinib->RET Inhibition Ras_MAPK Ras/MAPK Pathway VEGFR->Ras_MAPK Activation PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Activation FGFR->Ras_MAPK Activation FGFR->PI3K_AKT Activation PDGFRa->Ras_MAPK Activation PDGFRa->PI3K_AKT Activation KIT->Ras_MAPK Activation KIT->PI3K_AKT Activation RET->Ras_MAPK Activation RET->PI3K_AKT Activation Angiogenesis Angiogenesis Ras_MAPK->Angiogenesis Proliferation Tumor Growth & Proliferation Ras_MAPK->Proliferation PI3K_AKT->Angiogenesis PI3K_AKT->Proliferation

Caption: Lenvatinib's mechanism of action.[16][17][18][19][20]

Ion_Suppression_Troubleshooting Start Problem: Low or Inconsistent Lenvatinib Signal Check_IS Is a Stable Isotope-Labeled Internal Standard (this compound) Used? Start->Check_IS Implement_IS Implement this compound as Internal Standard Check_IS->Implement_IS No Optimize_SP Optimize Sample Preparation Check_IS->Optimize_SP Yes Implement_IS->Optimize_SP SP_Methods Consider LLE or SPE over Protein Precipitation Optimize_SP->SP_Methods Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Chroma_Methods Adjust Gradient, Change Column Optimize_Chroma->Chroma_Methods Dilute_Sample Dilute Sample Optimize_Chroma->Dilute_Sample End Re-evaluate Assay Performance Dilute_Sample->End

Caption: Troubleshooting workflow for ion suppression.

References

Technical Support Center: Optimizing Mobile Phase Composition for Lenvatinib Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the analysis of Lenvatinib using liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common mobile phases used for Lenvatinib analysis by RP-HPLC?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) methods for Lenvatinib commonly employ a mixture of an aqueous phase and an organic solvent. The aqueous phase is often a buffer solution, such as phosphate buffer or ammonium acetate, to control the pH.[1][2][3][4] The organic modifier is typically acetonitrile or methanol.[5][6][7][8] The exact ratio of the aqueous to the organic phase is optimized to achieve the desired retention and separation.[6][7][8]

Q2: Why is pH control of the mobile phase important for Lenvatinib analysis?

A2: Lenvatinib is a basic compound with a pKa value of 5.05.[9] Controlling the pH of the mobile phase is crucial for achieving good peak shape and reproducible retention times. A mobile phase pH that is 2 to 2.5 units below the pKa of the analyte ensures that it is in a single ionic form, which generally results in sharper, more symmetrical peaks. For Lenvatinib, acidic mobile phases are often used to achieve this.[4]

Q3: What detectors are suitable for Lenvatinib analysis?

A3: Lenvatinib can be detected using a UV detector, typically in the range of 240-309 nm.[4][5][6] For higher sensitivity and selectivity, especially in complex matrices like plasma, a mass spectrometry (MS) detector is employed.[10][11][12]

Q4: Can I use a gradient elution for Lenvatinib analysis?

A4: Yes, both isocratic and gradient elution methods have been successfully developed for Lenvatinib analysis.[6][12][13] Isocratic methods, where the mobile phase composition remains constant, are simpler and can be very robust for routine analysis.[6] Gradient elution, where the mobile phase composition changes during the run, is useful for separating Lenvatinib from its impurities or in complex samples.[12][13]

Troubleshooting Guide

Q1: My Lenvatinib peak is tailing. What could be the cause and how can I fix it?

A1:

  • Potential Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the basic Lenvatinib molecule, causing peak tailing.[14][15]

    • Solution:

      • Lower the Mobile Phase pH: Adding an acidic modifier like formic acid, trifluoroacetic acid, or using a buffer with a pH around 2.5-4 can suppress the ionization of silanol groups and improve peak shape.[5][11][13]

      • Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.[5]

  • Potential Cause 2: Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent can affect peak shape.

    • Solution:

      • Optimize Organic Solvent: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or mixtures. Methanol can sometimes provide better peak shapes for basic compounds.[10]

      • Adjust Mobile Phase Ratio: Vary the percentage of the organic solvent. A higher percentage may lead to a shorter retention time but could also affect peak shape.

Q2: The retention time of my Lenvatinib peak is shifting. What should I check?

A2:

  • Potential Cause 1: Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the buffer concentration or pH, can lead to shifts in retention time.[16]

    • Solution:

      • Ensure Accurate Preparation: Prepare the mobile phase carefully and consistently. Use a calibrated pH meter.

      • Premix Mobile Phase: If using an isocratic method, premixing the aqueous and organic phases can improve consistency.

  • Potential Cause 2: Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution:

      • Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis.[16]

  • Potential Cause 3: Column Temperature Fluctuations: Changes in the column temperature can affect retention time.

    • Solution:

      • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible results.[3][5]

Q3: I am observing broad peaks for Lenvatinib. What could be the reason?

A3:

  • Potential Cause 1: High Injection Volume or Strong Sample Solvent: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak broadening.[16]

    • Solution:

      • Reduce Injection Volume: Decrease the volume of the injected sample.

      • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the mobile phase.[16]

  • Potential Cause 2: Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can lead to broad peaks.[14]

    • Solution:

      • Replace Guard Column: If a guard column is in use, replace it.

      • Column Wash: Wash the analytical column with a strong solvent. If the problem persists, the column may need to be replaced.[16]

Data Presentation

Table 1: Comparison of Mobile Phase Compositions for Lenvatinib Analysis

MethodMobile Phase CompositionColumnFlow Rate (mL/min)Retention Time (min)
RP-HPLC[5]Water: Acetonitrile: Trifluoroacetic acid (60:40:0.1 v/v)Inert Sustain C18 (250 x 4.6 mm, 5 µm)0.84.15
RP-HPLC[6]Water: Methanol (30:70 v/v)YMC C18 (150 x 4.6 mm, 5 µm)0.62.135
UPLC[9]0.1% o-phosphoric acid: Acetonitrile (50:50 v/v)UPLC HSS C18 (100 x 2.1 mm, 1.8 µm)0.31.24
LC-MS/MS[10]A: 0.1% Formic acid in water B: 0.1% Formic acid in Methanol/Isopropanol (90:10 v/v)Not specifiedGradientNot specified
LC-MS/MS[11]Acetonitrile: 0.1% Formic acid (80:20 v/v)Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µ)0.6Not specified

Experimental Protocols

Detailed Methodology for RP-HPLC Analysis of Lenvatinib[5]

  • Instrumentation: A Perkin Elmer Flexar HPLC system with a UV detector.

  • Stationary Phase: Inert Sustain C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of water, acetonitrile, and trifluoroacetic acid in the ratio of 60:40:0.1 (v/v/v). The mobile phase should be filtered through a 0.2 µm nylon filter and sonicated for 10 minutes before use.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 241 nm.

  • Injection Volume: 10 µL.

  • Diluent: A 1:1 (v/v) mixture of water and acetonitrile.

  • Standard Solution Preparation: A standard stock solution of Lenvatinib is prepared by dissolving 10 mg of the standard in the diluent to a final concentration of 50 µg/mL.

  • Sample Preparation: For a capsule dosage form, an amount of powder equivalent to 10 mg of Lenvatinib is weighed and transferred to a 100 mL volumetric flask. Approximately 50 mL of diluent is added, and the solution is sonicated for 20 minutes. The volume is then made up to the mark with the diluent, mixed, and filtered. A further dilution is made to achieve a final concentration of 50 µg/mL.

Mandatory Visualization

G Troubleshooting Workflow for Lenvatinib HPLC Analysis start Problem with Lenvatinib Peak peak_shape Poor Peak Shape? (Tailing, Fronting, Broad) start->peak_shape retention_time Retention Time Shift? start->retention_time sensitivity Low Sensitivity? start->sensitivity tailing Tailing Peak peak_shape->tailing Yes broad Broad Peak peak_shape->broad Yes check_mobile_phase_prep Verify Mobile Phase Preparation (Accurate composition and pH?) retention_time->check_mobile_phase_prep Yes check_equilibration Ensure Adequate Column Equilibration retention_time->check_equilibration Yes check_temp Check Column Temperature Stability retention_time->check_temp Yes check_wavelength Verify Detector Wavelength (Is it at Lenvatinib's λmax?) sensitivity->check_wavelength Yes check_mobile_phase_abs Check Mobile Phase Absorbance sensitivity->check_mobile_phase_abs Yes check_ph Check Mobile Phase pH (Is it 2-2.5 units below pKa?) tailing->check_ph check_column Check Column (Base-deactivated? End-capped?) tailing->check_column check_injection Check Injection Volume & Solvent (Is sample solvent stronger than mobile phase?) broad->check_injection check_column_health Check for Column Contamination/Void broad->check_column_health solution_ph Adjust pH with Acidic Modifier (e.g., Formic Acid, TFA) check_ph->solution_ph No solution_column Use Base-Deactivated Column check_column->solution_column No solution_injection Reduce Injection Volume or Use Mobile Phase as Solvent check_injection->solution_injection Yes solution_column_wash Wash or Replace Column check_column_health->solution_column_wash Yes solution_mobile_phase_prep Prepare Fresh Mobile Phase Accurately check_mobile_phase_prep->solution_mobile_phase_prep Inconsistent solution_equilibration Increase Equilibration Time check_equilibration->solution_equilibration Insufficient solution_temp Use a Column Oven check_temp->solution_temp Fluctuating solution_wavelength Optimize Wavelength (around 240 nm) check_wavelength->solution_wavelength Incorrect solution_mobile_phase_abs Use HPLC Grade Solvents check_mobile_phase_abs->solution_mobile_phase_abs High

Caption: Troubleshooting workflow for common HPLC issues in Lenvatinib analysis.

References

Lenvatinib-d5 Stability in Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of Lenvatinib-d5 in various biological matrices. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Disclaimer: The stability data and protocols provided herein are based on studies conducted with Lenvatinib. While the deuterated form, this compound, is expected to exhibit similar stability characteristics, it is strongly recommended to perform matrix-specific stability evaluations for this compound to ensure accurate and reliable bioanalytical results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in plasma?

Based on stability studies of Lenvatinib in rat plasma, samples are stable under the following conditions:

  • Room Temperature: Up to 8 hours.[1]

  • Autosampler (processed samples): Up to 24 hours.[1]

  • Long-term storage: At -80°C for at least 30 days.[1]

  • Freeze-thaw cycles: Stable for at least three freeze-thaw cycles.[1]

Q2: How should I prepare plasma samples for this compound analysis?

Several methods have been successfully validated for the extraction of Lenvatinib from plasma, including:

  • Protein Precipitation: A simple and rapid method suitable for high-throughput analysis.[2]

  • Liquid-Liquid Extraction: Offers cleaner extracts compared to protein precipitation.[2]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated.[2]

The choice of method will depend on the required sensitivity, sample throughput, and available equipment.

Q3: What analytical techniques are suitable for quantifying this compound in biological matrices?

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the quantification of Lenvatinib in biological samples.[2][3][4] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection has also been reported.[5][6]

Q4: Are there any known stability issues for Lenvatinib under stress conditions?

Forced degradation studies have shown that Lenvatinib is susceptible to degradation under acidic, basic, oxidative, neutral, thermal, and photolytic conditions.[7][8] It is crucial to protect samples from prolonged exposure to light and extreme temperatures.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low analyte recovery Inefficient extraction procedure.Optimize the extraction method (e.g., change solvent, pH, or SPE sorbent). Ensure complete protein precipitation if using that method.
Degradation of the analyte during sample processing.Process samples on ice and minimize the time between collection and analysis.
High variability in results Inconsistent sample handling and storage.Adhere strictly to validated protocols for sample collection, processing, and storage.
Matrix effects in the analytical method.Evaluate and mitigate matrix effects by using a stable isotope-labeled internal standard (like this compound), optimizing the chromatography, or using a more selective extraction method.
Presence of interfering peaks Endogenous matrix components or co-administered drugs.Improve chromatographic separation or use a more selective mass transition for LC-MS/MS analysis.
Contamination from labware or reagents.Use high-purity solvents and reagents, and thoroughly clean all labware.

Quantitative Stability Data

Table 1: Stability of Lenvatinib in Rat Plasma [1]

ConditionDurationStability (% of Initial Concentration)
Room Temperature8 hoursWithin acceptable limits
Autosampler (processed)24 hoursWithin acceptable limits
Freeze-Thaw3 cyclesWithin acceptable limits
Long-Term Storage (-80°C)30 daysWithin acceptable limits

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • Thaw frozen plasma samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Lenvatinib
  • Chromatographic Column: A C18 column (e.g., Zodiasil C18, 150 x 4.6 mm, 5 µm) is commonly used.[5]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 N sodium di-hydrogen phosphate, pH 4.8) is often employed.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM) is used for detection.[2]

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data Data Processing Collect_Sample Collect Biological Matrix (e.g., Plasma) Add_IS Add Internal Standard (this compound) Collect_Sample->Add_IS Spike Extract Perform Extraction (e.g., Protein Precipitation) Add_IS->Extract Centrifuge Centrifuge Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MSMS LC-MS/MS Analysis Collect_Supernatant->LC_MSMS Inject Quantify Quantify this compound LC_MSMS->Quantify Generate Data

Caption: A typical experimental workflow for the bioanalysis of this compound.

Troubleshooting_Tree Start Inaccurate or Imprecise Results Check_Recovery Low Analyte Recovery? Start->Check_Recovery Check_Variability High Result Variability? Check_Recovery->Check_Variability No Optimize_Extraction Optimize Extraction Protocol Check_Recovery->Optimize_Extraction Yes Check_Interference Interfering Peaks Observed? Check_Variability->Check_Interference No Review_Handling Review Sample Handling and Storage Procedures Check_Variability->Review_Handling Yes Improve_Chroma Improve Chromatographic Separation/MS Selectivity Check_Interference->Improve_Chroma Yes Final_Check Re-validate Method Check_Interference->Final_Check No Optimize_Extraction->Final_Check Review_Handling->Final_Check Improve_Chroma->Final_Check

Caption: A decision tree for troubleshooting common bioanalytical issues.

References

Technical Support Center: Lenvatinib UPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in Lenvatinib UPLC-MS/MS methods.

Troubleshooting Guide

This guide addresses common issues encountered during Lenvatinib analysis that may be attributed to carryover.

Q1: I'm observing a Lenvatinib peak in my blank injection immediately following a high concentration standard. What is the likely cause and how can I fix it?

A1: This is a classic sign of sample carryover. Carryover can originate from several components of your UPLC-MS/MS system. The most common sources are the autosampler needle, injection valve, and the analytical column.

Initial Steps to Isolate the Source:

  • Injector vs. Column Carryover: To determine the source, inject a blank sample after a high concentration standard. If the carryover peak is sharp and at the correct retention time, the autosampler is the likely culprit. If the peak is broad and may be shifted, the column is a more likely source.

  • Systematic Component Check: A systematic approach can pinpoint the carryover source.[1] This involves sequentially removing components (e.g., replacing the column with a union) and injecting blanks to see if the carryover persists.

Troubleshooting the Autosampler:

  • Needle Wash: The autosampler needle is a primary source of carryover. Ensure your needle wash procedure is effective.

    • Wash Solution Composition: The wash solvent should be strong enough to solubilize Lenvatinib effectively. A good starting point is a mixture similar to your strongest mobile phase composition. For Lenvatinib, which is often analyzed with acetonitrile and water with formic acid, a wash solution of 50:50 acetonitrile:water with 0.1% formic acid can be effective.[2][3][4] Experiment with different compositions, including higher organic content or alternative solvents like isopropanol, to find the optimal wash solution.

    • Wash Volume and Duration: Increase the volume of the needle wash and the duration of the wash cycle. Some systems allow for pre- and post-injection washes, which can significantly reduce carryover.[5]

  • Injector Port and Valve: Residue can build up in the injection port and on the valve rotor seal. Regularly clean these components according to the manufacturer's instructions. A worn or scratched rotor seal can be a significant source of carryover and should be replaced.[6][7]

Troubleshooting the Column:

  • Column Washing: Ensure your column is adequately washed and re-equilibrated between injections. A gradient elution that ends with a high percentage of organic solvent is often necessary to remove all analytes from the column.[2]

  • Column Contamination: If carryover persists, the column itself may be contaminated. Try flushing the column with a strong solvent mixture (e.g., 100% acetonitrile or a mix of acetonitrile, isopropanol, and water) at a low flow rate. If this does not resolve the issue, the column may need to be replaced.

Q2: My blank injections consistently show a low level of Lenvatinib, even when not preceded by a high concentration sample. What could be the cause?

A2: This suggests a constant source of contamination rather than sample-to-sample carryover.[6]

Troubleshooting Contamination:

  • Mobile Phase: Your mobile phase or additives (e.g., formic acid) could be contaminated. Prepare fresh mobile phases and re-run the blank injections.

  • Solvent Lines and Bottles: Check for contamination in your solvent bottles and tubing.

  • Sample Preparation: Review your sample preparation procedure to identify any potential sources of cross-contamination.

  • Mass Spectrometer Source: The ion source of the mass spectrometer can become contaminated over time. If you suspect this, follow the manufacturer's protocol for cleaning the ion source components.[1]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of carryover in a bioanalytical method for Lenvatinib?

A1: According to regulatory guidelines for bioanalytical method validation, the response of an analyte in a blank sample following the highest calibration standard should not be more than 20% of the lower limit of quantitation (LLOQ).[6]

Q2: What are some recommended wash solutions for minimizing Lenvatinib carryover?

A2: The optimal wash solution will depend on your specific UPLC system and method conditions. However, here are some commonly effective wash solutions for compounds like Lenvatinib in reversed-phase chromatography:

Wash Solution CompositionRationale
50:50 Acetonitrile:Water + 0.1% Formic AcidA good starting point that mimics the mobile phase and effectively solubilizes Lenvatinib.[2][3][4]
75:25 Acetonitrile:IsopropanolA stronger organic mixture that can be more effective at removing stubborn residues.
"Magic Wash" (e.g., 25:25:25:25 Acetonitrile:Methanol:Isopropanol:Water + 0.2% Formic Acid)A highly effective, aggressive wash solution for persistent carryover issues.[8]

Q3: How can I design a UPLC-MS/MS method for Lenvatinib that is less prone to carryover from the start?

A3: Proactive method development can significantly reduce the likelihood of carryover issues.

  • Gradient Elution: Employ a gradient elution that ends with a high percentage of organic solvent to ensure all components are eluted from the column during each run.[2]

  • Flow Path Materials: Where possible, use biocompatible materials in your flow path, such as PEEK or titanium, to minimize non-specific binding of the analyte.

  • Internal Standard: While an internal standard will not reduce carryover, a stable isotope-labeled internal standard for Lenvatinib (e.g., Lenvatinib-d4) can help to accurately quantify the analyte even in the presence of minor carryover, as it will be affected similarly.[9][10]

Experimental Protocols

Protocol 1: Systematic Identification of Carryover Source

This protocol outlines a systematic approach to determine the origin of carryover in your UPLC-MS/MS system.

  • Inject a high concentration Lenvatinib standard.

  • Inject a blank sample and observe the carryover peak.

  • Replace the analytical column with a zero-dead-volume union.

  • Inject another blank sample.

    • If the carryover peak disappears, the column is the primary source.

    • If the carryover peak remains, the autosampler or other pre-column components are the source.

  • If the autosampler is suspected, thoroughly clean the needle and injection port according to the manufacturer's instructions.

  • Inject another blank.

    • If the carryover is reduced, the cleaning procedure was effective.

    • If carryover persists, consider replacing the rotor seal and other consumable parts of the injector.

Protocol 2: Optimizing Needle Wash Parameters

This protocol provides a framework for optimizing your autosampler's needle wash function to minimize Lenvatinib carryover.

  • Prepare a set of different wash solutions as outlined in the FAQ section.

  • Start with your standard method and a high concentration Lenvatinib injection followed by a blank.

  • Systematically test each wash solution, keeping the wash volume and duration constant.

  • Analyze the carryover peak area for each wash solution to identify the most effective composition.

  • Using the best wash solution, vary the wash volume and duration (e.g., pre- and post-injection wash times).

  • Quantify the carryover for each setting to determine the optimal wash parameters.

Visualizations

Carryover_Troubleshooting_Workflow start Carryover Observed in Blank is_it_consistent Consistent Low-Level Signal? start->is_it_consistent troubleshoot_contamination Troubleshoot System Contamination (Mobile Phase, Source, etc.) is_it_consistent->troubleshoot_contamination Yes troubleshoot_carryover Troubleshoot Sample-to-Sample Carryover is_it_consistent->troubleshoot_carryover No end Carryover Minimized troubleshoot_contamination->end isolate_source Isolate Source: Injector vs. Column troubleshoot_carryover->isolate_source column_issue Column is Likely Source isolate_source->column_issue Column injector_issue Injector is Likely Source isolate_source->injector_issue Injector optimize_column_wash Optimize Column Wash Gradient and Equilibration Time column_issue->optimize_column_wash optimize_needle_wash Optimize Needle Wash: - Solution Composition - Volume & Duration injector_issue->optimize_needle_wash flush_or_replace_column Flush or Replace Column optimize_column_wash->flush_or_replace_column flush_or_replace_column->end clean_injector Clean/Replace Injector Components (Rotor Seal, Needle Port) optimize_needle_wash->clean_injector clean_injector->end

Caption: A workflow for troubleshooting Lenvatinib carryover.

Experimental_Workflow_Carryover_Source_ID start Inject High Concentration Lenvatinib Standard inject_blank1 Inject Blank 1 (Observe Carryover) start->inject_blank1 replace_column Replace Column with Union inject_blank1->replace_column inject_blank2 Inject Blank 2 replace_column->inject_blank2 check_carryover Carryover Still Present? inject_blank2->check_carryover column_source Source is Column check_carryover->column_source No injector_source Source is Autosampler/ Pre-column check_carryover->injector_source Yes

Caption: Workflow for identifying the source of carryover.

References

Technical Support Center: Optimizing Lenvatinib Separation by LC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatographic separation of Lenvatinib.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting LC column for Lenvatinib separation?

A reverse-phase C18 column is the most commonly recommended stationary phase for Lenvatinib separation.[1][2][3][4][5][6][7][8] Several studies have demonstrated successful separation using various C18 columns. The selection of a specific C18 column can be further optimized based on your laboratory's available resources and specific separation goals.

Q2: What are the typical mobile phase compositions for Lenvatinib analysis?

A mixture of an aqueous buffer and an organic solvent is typically used. Common mobile phases include:

  • Methanol and water in varying ratios (e.g., 65:35 v/v, 70:30 v/v).[1][4]

  • Acetonitrile and water or a buffer (e.g., 0.01 N sodium dihydrogen phosphate, 10 mM ammonium acetate) in different proportions.[2][3][8]

  • The addition of modifiers like trifluoroacetic acid (TFA) or orthophosphoric acid can improve peak shape.[2][6][9]

Q3: What is the optimal detection wavelength for Lenvatinib?

Lenvatinib shows maximum absorbance at approximately 240-241 nm and 265 nm.[1][2] Therefore, a detection wavelength in this range is recommended for optimal sensitivity. Some methods have also utilized detection at 309 nm.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase.[2] Consider using a base-deactivated column.[2][7]
Inappropriate mobile phase pH.Adjust the mobile phase pH. For Lenvatinib, a slightly acidic pH (e.g., 3.5) has been shown to be effective.[6][8]
High Retention Times Mobile phase is too weak (insufficient organic solvent).Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[4]
Flow rate is too low.Increase the flow rate. However, be mindful of the system pressure limits.[1]
Low Resolution Between Lenvatinib and Impurities Suboptimal mobile phase composition.Optimize the mobile phase ratio (aqueous:organic). A gradient elution may be necessary for complex samples.
Inefficient column.Ensure the column is not aged or clogged. Replace the column if necessary.
Irreproducible Retention Times Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.[3]
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run.

Experimental Protocols

Below are examples of detailed experimental protocols for Lenvatinib separation based on published methods.

Method 1: Isocratic RP-HPLC [1][5]

  • Column: Thermosil C18 (4.5 x 150 mm, 5.0 µm)

  • Mobile Phase: 65:35% v/v Methanol:Water

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

  • Retention Time: Approximately 4.35 minutes

Method 2: Isocratic RP-HPLC with Acid Modifier [2]

  • Column: InertSustain C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Water:Acetonitrile:Trifluoroacetic acid (60:40:0.1 v/v/v)

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 241 nm

  • Injection Volume: 10 µL

  • Retention Time: Approximately 4.15 minutes

Method 3: UPLC Method [10][11]

  • Column: UPLC HSS C18 (100 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase: 0.1% Orthophosphoric acid and Acetonitrile (50:50 v/v)

  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 240 nm

  • Column Temperature: 30°C

  • Retention Time: Approximately 1.24 minutes

Quantitative Data Summary

Parameter Method 1 [1][5]Method 2 [2]Method 3 [4]Method 4 [10][11]
Column Thermosil C18 (4.5x150 mm, 5µm)InertSustain C18 (250mm4.6mm5µm)YMC C18 (4.6 X 150 mm, 5µ)UPLC HSS C18 (100mm × 2.1mm, 1.8µm)
Linearity Range (µg/mL) 30 - 15010 - 10020 - 1002.5 - 15
Correlation Coefficient (r²) 0.9990.99910.9990.9996
Limit of Detection (LOD) (µg/mL) 2.97-0.480.16
Limit of Quantitation (LOQ) (µg/mL) 9.92-1.460.50
Retention Time (min) 4.354.152.1351.24

Logical Workflow for LC Column Selection

LC_Column_Selection_Workflow start Start: Lenvatinib Separation initial_column Select Initial Column: Reverse-Phase C18 start->initial_column method_dev Method Development: Optimize Mobile Phase & Flow Rate initial_column->method_dev eval_peak Evaluate Peak Shape (Symmetry, Tailing) method_dev->eval_peak good_peak Peak Shape Acceptable? eval_peak->good_peak eval_res Evaluate Resolution good_peak->eval_res Yes troubleshoot_peak Troubleshoot Peak Shape: - Add Mobile Phase Modifier (TFA) - Use Base-Deactivated Column good_peak->troubleshoot_peak No good_res Resolution Acceptable? eval_res->good_res eval_rt Evaluate Retention Time good_res->eval_rt Yes troubleshoot_res Troubleshoot Resolution: - Adjust Mobile Phase Ratio - Consider Gradient Elution good_res->troubleshoot_res No good_rt Retention Time Acceptable? eval_rt->good_rt validation Method Validation (ICH Guidelines) good_rt->validation Yes troubleshoot_rt Troubleshoot Retention Time: - Adjust Organic Solvent % - Adjust Flow Rate good_rt->troubleshoot_rt No end Optimal Method Achieved validation->end troubleshoot_peak->method_dev troubleshoot_res->method_dev troubleshoot_rt->method_dev

Caption: Workflow for selecting an optimal LC column for Lenvatinib separation.

References

Addressing variability in Lenvatinib bioanalytical results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenvatinib. The information is designed to help address variability in bioanalytical results and ensure accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in Lenvatinib bioanalytical results?

Variability in Lenvatinib bioanalytical results can stem from three main areas: pre-analytical, analytical, and post-analytical factors.

  • Pre-analytical variability includes issues related to sample collection, handling, and storage. For instance, hemolysis during blood draw can release cellular components that interfere with the assay[1]. The stability of Lenvatinib in biological matrices is also a critical factor, as degradation can occur under certain storage conditions[2][3].

  • Analytical variability arises during the sample analysis itself. This can be due to issues with the analytical instrument, such as mass spectrometer calibration drift, or problems with the chromatographic separation, leading to poor peak shape or shifts in retention time[4]. Matrix effects, where components in the biological sample suppress or enhance the ionization of Lenvatinib, are a significant source of analytical variability, particularly in LC-MS/MS assays[5].

  • Post-analytical variability can be introduced during data processing and interpretation. Incorrect peak integration or transcription errors can lead to inaccurate results.

Q2: How can I minimize matrix effects in my Lenvatinib LC-MS/MS assay?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis[5]. To minimize their impact on Lenvatinib quantification, consider the following strategies:

  • Optimize Sample Preparation: Employ a more rigorous sample clean-up method. While protein precipitation is a quick and common technique, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample extract, reducing interfering matrix components[6].

  • Chromatographic Separation: Improve the chromatographic separation to ensure that Lenvatinib elutes in a region free from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase[7].

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Lenvatinib is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thereby providing more accurate correction during quantification[5].

  • Dilution: If matrix effects are still significant, diluting the sample with a blank matrix can sometimes mitigate the issue[8].

Q3: What are the known drug-drug interactions that can affect Lenvatinib plasma concentrations?

Lenvatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4[8]. Therefore, co-administration with strong inducers or inhibitors of this enzyme can significantly alter its plasma concentrations.

  • CYP3A4 Inhibitors: Drugs that inhibit CYP3A4 can increase Lenvatinib levels, potentially leading to increased toxicity. Examples include ketoconazole, itraconazole, clarithromycin, and ritonavir[9].

  • CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 can decrease Lenvatinib levels, potentially reducing its efficacy. Examples include rifampin, carbamazepine, and phenytoin[9].

  • QTc Prolonging Drugs: Lenvatinib can prolong the QT interval. Co-administration with other drugs that have this effect should be done with caution and appropriate monitoring[10][11]. A list of interacting drugs can be found on resources like Drugs.com[10].

Q4: What are the recommended storage and handling conditions for plasma samples intended for Lenvatinib analysis?

While specific stability data should be generated during method validation, general recommendations for plasma samples include:

  • Collection: Use appropriate anticoagulant tubes (e.g., K2-EDTA) and follow standard phlebotomy procedures to minimize hemolysis[1][12].

  • Processing: Centrifuge blood samples promptly to separate plasma.

  • Storage: Store plasma samples frozen, typically at -20°C or -70°C, to minimize degradation until analysis. Forced degradation studies have shown Lenvatinib to be susceptible to hydrolysis, particularly under acidic and alkaline conditions[2].

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in Chromatography
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for Lenvatinib's chemical properties to ensure a single ionic form.
Column Overload Reduce the injection volume or the concentration of the sample.
Injection Solvent Mismatch Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 2: Inconsistent or Low Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation method. For protein precipitation, try different organic solvents or ratios. For LLE, adjust the pH and solvent type. For SPE, evaluate different sorbents and elution solvents.
Analyte Instability during Extraction Process samples on ice and minimize the time between extraction and analysis.
Incomplete Reconstitution Ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing or sonication.
Issue 3: High Variability Between Replicate Injections
Potential Cause Troubleshooting Step
Autosampler Issues Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent.
Inconsistent Sample Evaporation If using a 96-well plate, ensure it is properly sealed to prevent evaporation from the wells, especially at the edges.
Matrix Effects As described in the FAQs, optimize sample cleanup and chromatography.
Issue 4: Signal Drift or Loss of Sensitivity in MS Detector
Potential Cause Troubleshooting Step
Contamination of the Ion Source Clean the ion source components (e.g., capillary, cone, and lens) according to the manufacturer's instructions[13].
Mass Calibration Drift Recalibrate the mass spectrometer.
Deterioration of Detector Performance The detector may be nearing the end of its lifespan. Contact the instrument manufacturer for service.

Data Presentation

Table 1: Summary of Published Lenvatinib Bioanalytical Method Parameters

Parameter LC-MS/MS Method 1 [12]LC-MS/MS Method 2 [14]HPLC-UV Method [10]
Linearity Range 0.50–2000 ng/mL0.25, 20, 80 ng/mL (QC levels)28-1120 ng/mL
Intra-day Precision (%CV) ≤11.3%Not explicitly statedNot explicitly stated
Inter-day Precision (%CV) ≤11.3%Not explicitly stated2.66%
Accuracy 96.3 to 109.0%Within ±15.3% for QCsNot explicitly stated
Recovery ≥95.6%Not explicitly stated94.758%
Matrix Effect (%CV) ≤2.8% (IS normalized)Not explicitly statedNot Applicable
Lower Limit of Quantification (LLOQ) 0.50 ng/mLNot explicitly stated28 ng/mL

Table 2: Lenvatinib Pharmacokinetic Parameters

Parameter Value Reference
Time to Peak Plasma Concentration (Tmax) 1 to 4 hours[15]
Protein Binding 97% to 99%[15]
Metabolism Primarily CYP3A and aldehyde oxidase[15]
Terminal Elimination Half-life Approximately 28 hours[15]

Experimental Protocols

Key Experiment: Quantification of Lenvatinib in Human Plasma using LC-MS/MS

This protocol is a generalized example based on commonly published methods[12]. Researchers should validate their specific method according to regulatory guidelines.

1. Materials and Reagents:

  • Lenvatinib reference standard

  • Lenvatinib stable isotope-labeled internal standard (e.g., Lenvatinib-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Lenvatinib and the internal standard (IS) in a suitable solvent like DMSO or methanol.

  • Prepare working solutions for the calibration curve and quality control (QC) samples by serial dilution of the stock solutions.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Synergi Fusion RP C18, 4 µm, 30 x 2.0 mm)[12].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate Lenvatinib from endogenous plasma components.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Lenvatinib and its IS.

5. Data Analysis:

  • Quantify Lenvatinib concentrations by calculating the peak area ratio of the analyte to the IS and comparing it against the calibration curve.

Mandatory Visualizations

Lenvatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-Akt-mTOR Pathway VEGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway VEGFR->PLCg FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR FGFR->PLCg PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR RET RET RET->PI3K_AKT_mTOR KIT c-KIT KIT->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->RET Lenvatinib->KIT

Caption: Lenvatinib signaling pathway inhibition.[2][9][15][16]

Lenvatinib_Bioanalysis_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection 1. Sample Collection (e.g., Whole Blood) SampleProcessing 2. Sample Processing (Centrifugation to Plasma) SampleCollection->SampleProcessing SampleStorage 3. Sample Storage (≤ -20°C) SampleProcessing->SampleStorage SamplePrep 4. Sample Preparation (e.g., Protein Precipitation) SampleStorage->SamplePrep LC_Separation 5. LC Separation SamplePrep->LC_Separation MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection DataProcessing 7. Data Processing (Peak Integration) MS_Detection->DataProcessing Quantification 8. Quantification (Calibration Curve) DataProcessing->Quantification ResultReporting 9. Result Reporting Quantification->ResultReporting

Caption: General workflow for Lenvatinib bioanalysis.

References

Calibration curve issues in Lenvatinib quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues encountered during the LC-MS/MS quantification of Lenvatinib.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for Lenvatinib quantification in human plasma?

A1: Validated LC-MS/MS methods for Lenvatinib typically demonstrate good linearity over a wide concentration range, often from 0.2 ng/mL to 1000 ng/mL or 0.50 ng/mL to 2000 ng/mL.[1][2][3][4] The specific range should be chosen to cover the expected concentrations in clinical or preclinical samples.[1]

Q2: What is an acceptable correlation coefficient (R² or r) for a Lenvatinib calibration curve?

A2: For bioanalytical methods, the correlation coefficient for the calibration curve should be ≥0.99.[5][6][7] Several published methods for Lenvatinib report achieving R² values of 0.999 or higher.[1][5][6][7]

Q3: What are the most common sample preparation techniques for Lenvatinib analysis?

A3: The most frequently used techniques are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] Protein precipitation with acetonitrile is a common, simple, and rapid method that has shown high and reproducible recovery for Lenvatinib (≥95.6%).[1][8][9]

Q4: What type of internal standard (IS) is recommended for Lenvatinib quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Lenvatinib-D4 or ²H₅-Lenvatinib.[1][2][3] A SIL-IS is the best choice to compensate for matrix effects and variability during sample processing. If a SIL-IS is not available, a structurally similar compound (analog) may be used, but requires more rigorous validation to ensure it adequately mimics the analyte's behavior.[9]

Troubleshooting Guides

Problem: Poor Calibration Curve Linearity (R² < 0.995)

This is one of the most common issues in quantitative bioanalysis. A non-linear curve can lead to inaccurate quantification of unknown samples.

Potential Cause Troubleshooting Steps & Solutions
Improper Standard Preparation Errors in serial dilutions are a frequent source of non-linearity. Solution: Prepare fresh stock and working solutions from independently weighed sources.[1][10] Use calibrated pipettes and ensure the analyte is fully dissolved in the initial solvent (DMSO is common for Lenvatinib) before diluting in methanol or other working solvents.[1]
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, causing the response to plateau and the curve to bend. Solution: Check the peak shape and area of your highest calibrator. If the peak is flat-topped, the detector is saturated. Exclude the high point(s) from the curve or dilute the upper-level standards to fall within the detector's linear range.
Inappropriate Regression Model Bioanalytical data are often heteroscedastic (variance increases with concentration). Using a simple linear regression (no weighting) can result in a poor fit. Solution: Apply a weighted least squares regression model, most commonly 1/x or 1/x², to give less weight to the more variable high-concentration points. This generally provides a better fit and more accurate results, especially at the low end of the curve.[11]
Matrix Effects Components in the biological matrix (e.g., plasma, blood) can co-elute with Lenvatinib and suppress or enhance its ionization, leading to a non-linear response.[10] Solution: Optimize the sample cleanup procedure. If using protein precipitation, consider SPE or LLE to achieve a cleaner extract.[1] Ensure the internal standard is co-eluting and effectively tracking the analyte to normalize for these effects.[1] Preparing calibration standards in the same blank biological matrix as the samples is mandatory to account for matrix effects.[10]
Analyte Adsorption/Carryover Lenvatinib may adsorb to plasticware or parts of the LC-MS system, especially at low concentrations. Carryover from a high concentration sample can artificially inflate the response of a subsequent low concentration sample. Solution: Condition the LC system with several injections of a mid-level QC sample before starting the analytical run. Use silanized glass or low-adsorption polypropylene tubes. Optimize the needle wash solvent and wash time in the autosampler to minimize carryover.
Problem: High LLOQ or Poor Sensitivity

The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[1][12]

Potential Cause Troubleshooting Steps & Solutions
Suboptimal MS Parameters Incorrect mass transitions (Q1/Q3), collision energy, or source parameters (e.g., temperature, gas flows) will result in a weak signal. Solution: Infuse a standard solution of Lenvatinib directly into the mass spectrometer to optimize all compound-dependent parameters. Use the most intense and specific precursor-to-product ion transition for quantification. For Lenvatinib, a common transition is m/z 427.1 → 370.1.[3][9][13]
Poor Chromatographic Peak Shape Broad, tailing peaks result in a lower signal-to-noise ratio (S/N) and thus a higher LLOQ. Solution: Ensure mobile phase compatibility with the column. The addition of a small amount of an acidifier like formic acid (e.g., 0.1%) is standard for Lenvatinib analysis to promote better peak shape and ionization in positive mode.[8][13] Evaluate different analytical columns (e.g., C18, Phenyl-Hexyl) to find one that provides optimal retention and peak shape.[5][13]
Low Extraction Recovery If the sample preparation method does not efficiently extract Lenvatinib from the matrix, the final signal will be low. Solution: Evaluate the extraction recovery by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.[1] If recovery is low (<70%), test alternative extraction solvents or methods (e.g., switch from LLE with one solvent to another, or try SPE with different cartridge chemistry).[1]

Quantitative Method Parameters from Published Literature

The following table summarizes key parameters from various validated LC-MS/MS methods for Lenvatinib quantification.

ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)Sample PreparationInternal Standard (IS)
Zanchetta et al. (2021)[1][4]0.50 - 2000≥0.99680.50Protein Precipitation (PP)Lenvatinib-D4
Basak et al. (2022)[5][6]10% to 200% of nominal0.999Not SpecifiedNot SpecifiedCarfilzomib
Liu et al. (2022)[2][8]0.2 - 1000>0.990.2Protein Precipitation (PP)²H₅-Lenvatinib
Sueshige et al. (2019)[13]1 - 1000≥0.9951Solid Phase Extraction (SPE)Lenvatinib-D4
Ogawa-Morita et al. (2017)[9]9.6 - 200>0.9979.6Protein Precipitation (PP)Propranolol
Li et al. (2021)[3]0.2 - 1000>0.9990.2Liquid-Liquid Extraction (LLE)²H₅-Lenvatinib

Example Experimental Protocol (LC-MS/MS)

This protocol is a representative example synthesized from validated methods.[1][8][13] Researchers should perform their own method development and validation.

1. Preparation of Standards and QCs

  • Prepare a 1 mg/mL stock solution of Lenvatinib and Lenvatinib-D4 (Internal Standard) in DMSO.[1]

  • Perform serial dilutions of the Lenvatinib stock solution in methanol to create working solutions for the calibration curve (e.g., 0.01 to 40 µg/mL).[1]

  • Prepare a separate stock for Quality Control (QC) samples to ensure accuracy.[1]

  • Spike 5 µL of the appropriate working solution into 95 µL of blank human plasma to create calibrators and QCs at final concentrations spanning the desired range (e.g., 0.5 to 2000 ng/mL).[1]

2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, calibrator, or QC, add 5 µL of the IS working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex mix for 2 minutes.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.[8]

  • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A C18 column such as a Synergi Fusion RP C18 or XSelect HSS T3 (e.g., 2.1 mm × 100 mm, 2.5 µm).[1][8]

  • Mobile Phase A: Water with 0.1% Formic Acid.[8][13]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[8]

  • Flow Rate: 0.25 - 0.4 mL/min.

  • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions:

    • Lenvatinib: 427.1 > 370.1[3][9][13]

    • Lenvatinib-D4: 431.1 > 370.1 (example, confirm for specific labeled IS)

Visualizations

Lenvatinib_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample/ Calibrator/QC Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Add Acetonitrile (Protein Precipitation) Spike_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Acquire Acquire Data (MRM Mode) Integrate Integrate Peaks (Analyte & IS) Acquire->Integrate Cal_Curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Cal_Curve Quantify Quantify Samples Cal_Curve->Quantify

Caption: Standard workflow for Lenvatinib bioanalysis.

Troubleshooting_Linearity cluster_causes Potential Causes cluster_solutions Corrective Actions Start Poor Linearity (R² < 0.995) Standards Standard Prep Error Start->Standards Saturation Detector Saturation Start->Saturation Model Incorrect Regression Model Start->Model Matrix Matrix Effects Start->Matrix Prep_Sol Prepare Fresh Standards Standards->Prep_Sol Sat_Sol Exclude or Dilute High Calibrators Saturation->Sat_Sol Model_Sol Use Weighted Regression (1/x²) Model->Model_Sol Matrix_Sol Improve Sample Cleanup (e.g., SPE) Matrix->Matrix_Sol

Caption: Troubleshooting logic for poor calibration curve linearity.

References

Validation & Comparative

A Guide to Inter-Laboratory Cross-Validation of Lenvatinib Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring consistent and reliable bioanalytical data across different laboratories is paramount for the successful global development of pharmaceuticals like Lenvatinib. This guide provides a comprehensive comparison of bioanalytical methods for Lenvatinib, supported by experimental data from a multi-laboratory cross-validation study. The objective is to offer a clear understanding of the methodologies and the expected performance when transferring and cross-validating these assays.

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a critical therapeutic agent for various cancers. As clinical trials and drug development span multiple sites, the ability to compare bioanalytical data from different laboratories is essential. This necessitates robust and well-documented cross-validation of the bioanalytical methods used.[1][2]

Experimental Protocols: A Comparative Overview

A pivotal study supporting global clinical trials of Lenvatinib involved the development and validation of seven distinct bioanalytical methods across five different laboratories.[1][2][3] The primary analytical technique employed across all laboratories was Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying small molecules in complex biological matrices like human plasma.[1][2][3]

Sample Preparation: Diverse Approaches to a Common Goal

The initial and most variable step in the bioanalytical workflow is the extraction of Lenvatinib and its internal standard from human plasma. Three principal extraction techniques were utilized across the different laboratories:

  • Protein Precipitation (PP): This is a relatively simple and rapid method where a solvent, typically acetonitrile or methanol, is added to the plasma sample to precipitate proteins. The supernatant containing the analyte of interest is then separated for analysis.

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous plasma into an immiscible organic solvent. This method is generally more selective than protein precipitation and can result in a cleaner extract.

  • Solid Phase Extraction (SPE): In this method, the plasma sample is passed through a solid sorbent bed that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. SPE is often the most selective and provides the cleanest extracts, but it can also be the most time-consuming and expensive.

Chromatographic and Mass Spectrometric Conditions

While specific column types, mobile phases, and mass spectrometer parameters varied between laboratories, the general approach was consistent. Separation was achieved using reverse-phase liquid chromatography, and detection was performed using tandem mass spectrometry in the positive ion electrospray mode with multiple reaction monitoring (MRM).[1][2][3]

Data Presentation: Performance Comparison of Bioanalytical Methods

The success of a bioanalytical method is determined by its validation against key performance parameters as stipulated by regulatory guidelines. The following tables summarize the validation and cross-validation results from the inter-laboratory study.

Table 1: Summary of Intra-Laboratory Validation Parameters

ParameterAcceptance CriteriaObserved Performance Across Laboratories
Intra-assay Precision ≤ 15% CVWithin 14.9%
Intra-assay Accuracy Within ± 15%Within ± 11.1%
Inter-assay Precision ≤ 15% CVNot more than 12.7%
Inter-assay Accuracy Within ± 15%Within ± 11.5%
LLOQ Precision ≤ 20% CVWithin acceptance criteria
LLOQ Accuracy Within ± 20%Within acceptance criteria

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification. Data sourced from Ishida et al., 2018.[3]

Table 2: Inter-Laboratory Cross-Validation Results

Sample TypeParameterAcceptance CriteriaObserved Performance
Quality Control (QC) Samples AccuracyWithin ± 15%Within ± 15.3%
Clinical Study Samples Percentage BiasWithin ± 20%Within ± 11.6%

Data sourced from Ishida et al., 2018.[1][2][3]

These results demonstrate that despite the variations in experimental protocols, the Lenvatinib bioanalytical methods yielded comparable and reliable data across the participating laboratories, meeting the acceptance criteria set by regulatory guidelines.[1][3]

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer picture of the processes involved, the following diagrams illustrate the general workflow for inter-laboratory cross-validation and the signaling pathway of Lenvatinib.

Inter-Laboratory Bioanalytical Method Cross-Validation Workflow cluster_labA Originating Laboratory (Lab A) cluster_labB Receiving Laboratory (Lab B) cluster_comparison Data Comparison and Evaluation A1 Method Development & Validation A2 Preparation of QC & Clinical Samples A1->A2 A3 Analysis of Samples A2->A3 B2 Analysis of Blinded Samples from Lab A A3->B2 Shipment of Samples C1 Statistical Analysis of Results A3->C1 B1 Method Transfer & Validation B2->C1 C2 Assessment of Bias & Concordance C1->C2 D1 Decision C2->D1 Acceptance Criteria Met? E1 Methods are Cross-Validated D1->E1 Yes F1 Investigate Discrepancies D1->F1 No

Caption: Workflow for inter-laboratory bioanalytical method cross-validation.

Lenvatinib Signaling Pathway Inhibition cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_processes Downstream Cellular Processes Lenvatinib Lenvatinib VEGFR VEGFR1-3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa cKIT c-Kit Lenvatinib->cKIT RET RET Lenvatinib->RET Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Growth FGFR->TumorGrowth PDGFRa->TumorGrowth CancerProgression Cancer Progression cKIT->CancerProgression RET->CancerProgression

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

Conclusion

The successful cross-validation of seven Lenvatinib bioanalytical methods across five laboratories underscores the robustness and transferability of these assays.[1] The data confirms that with proper validation, comparable results can be obtained from different analytical sites, which is a critical requirement for global clinical trials and drug development. This guide provides a framework for understanding the key considerations and expected outcomes of such inter-laboratory comparisons.

References

A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Lenvatinib Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on selecting the optimal sample preparation method for the multi-kinase inhibitor, Lenvatinib. This guide provides a detailed comparison of protein precipitation and liquid-liquid extraction, supported by experimental data and protocols.

The accurate quantification of Lenvatinib, a potent tyrosine kinase inhibitor used in the treatment of various cancers, in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The choice of sample preparation technique is a critical determinant of the reliability and efficiency of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide presents a comparative overview of two commonly employed sample preparation methods: protein precipitation (PPT) and liquid-liquid extraction (LLE), to aid researchers in making an informed decision for their specific analytical needs.

Performance Comparison: A Data-Driven Analysis

The selection of a sample preparation method hinges on key performance parameters such as recovery, matrix effect, and process efficiency. The following tables summarize the quantitative data from various studies, offering a direct comparison between PPT and LLE for Lenvatinib analysis.

Performance Metric Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) References
Recovery (%) ≥95.6%83.81% - 94.53%[1][2]
Matrix Effect (CV%) ≤2.8% (Internal Standard Normalized)10.13% (Overall Precision of Matrix Factor)[1][2]
Process Simplicity High (fewer steps)Moderate (multiple extraction and evaporation steps)[1][2][3]
Solvent Consumption Low to ModerateHigh[2][3]
Time per Sample ShortLong[1][2]

Table 1: Quantitative Comparison of Protein Precipitation and Liquid-Liquid Extraction for Lenvatinib.

In-Depth Look: Experimental Methodologies

To ensure reproducibility and provide a practical resource, detailed experimental protocols for both protein precipitation and liquid-liquid extraction are outlined below.

Protein Precipitation (PPT) Protocol

Protein precipitation is a straightforward and rapid method for removing proteins from plasma samples. The protocol typically involves the addition of a water-miscible organic solvent to the plasma, which denatures and precipitates the proteins.

Materials:

  • Human plasma containing Lenvatinib

  • Acetonitrile or Methanol (LC-MS grade)

  • Internal Standard (IS) solution (e.g., Lenvatinib-d4)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of human plasma in a microcentrifuge tube, add a specific volume of the internal standard solution.[1]

  • Add 300 µL of cold acetonitrile or methanol (a 1:3 plasma to solvent ratio is common).[4]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant containing Lenvatinib and the internal standard.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.[1]

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. This technique often results in a cleaner extract compared to protein precipitation.

Materials:

  • Human plasma containing Lenvatinib

  • Internal Standard (IS) solution (e.g., Lenvatinib-d4)

  • Extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and dichloromethane)[2][5]

  • Aqueous buffer (e.g., 0.1 M NaOH)[2]

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • To 200 µL of human plasma in a suitable tube, add 50 µL of the internal standard solution.[2]

  • Add 50 µL of 0.1 M NaOH solution and vortex briefly.[2]

  • Add 3 mL of the extraction solvent (e.g., ethyl acetate:dichloromethane 80:20 v/v).[2]

  • Vortex the mixture for 10 minutes to facilitate the transfer of Lenvatinib into the organic phase.[2]

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[2]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.[2]

  • Reconstitute the dried residue in a specific volume of the mobile phase before injection into the LC-MS/MS system.[2]

Visualizing the Workflows and Mechanism of Action

To further clarify the experimental processes and the therapeutic context of Lenvatinib, the following diagrams have been generated.

PPT_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS 100 µL Add_Solvent Add Precipitating Solvent (e.g., ACN) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex 300 µL Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze LC-MS/MS Analysis Collect_Supernatant->Analyze

Caption: Protein Precipitation Experimental Workflow.

LLE_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS 200 µL Add_Buffer Add Aqueous Buffer Add_IS->Add_Buffer Add_Solvent Add Extraction Solvent Add_Buffer->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate_Layers Separate Organic Layer Centrifuge->Separate_Layers Evaporate Evaporate Separate_Layers->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Experimental Workflow.

Lenvatinib's therapeutic efficacy stems from its ability to inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[6][7]

Lenvatinib_Pathway cluster_cell Tumor/Endothelial Cell VEGFR VEGFR Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/AKT) VEGFR->Downstream FGFR FGFR FGFR->Downstream PDGFRa PDGFRα PDGFRa->Downstream cKIT c-KIT cKIT->Downstream RET RET RET->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Proliferation Cell Proliferation Downstream->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->cKIT Lenvatinib->RET

Caption: Lenvatinib's Mechanism of Action Signaling Pathway.

Conclusion: Making the Right Choice

Both protein precipitation and liquid-liquid extraction are viable methods for the sample preparation of Lenvatinib for LC-MS/MS analysis.

Protein precipitation offers a significant advantage in terms of speed and simplicity, making it highly suitable for high-throughput environments. The high recovery and low matrix effect reported in recent studies further strengthen its position as an efficient and reliable method.[1]

Liquid-liquid extraction , while more laborious and time-consuming, can provide a cleaner extract, potentially reducing matrix effects that are not mitigated by an internal standard.[2] The choice between the two will ultimately depend on the specific requirements of the assay, including the desired level of cleanliness, sample throughput, and available resources. For most routine applications, the simplicity and excellent performance of modern protein precipitation methods make it a compelling first choice for the bioanalysis of Lenvatinib.

References

In Vitro Showdown: A Comparative Analysis of Lenvatinib and Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed in vitro comparative analysis of two prominent multi-kinase inhibitors, Lenvatinib and Sorafenib, widely utilized in cancer research and therapy, particularly for hepatocellular carcinoma (HCC). The following sections present a head-to-head comparison of their mechanisms of action, inhibitory concentrations, and effects on key cellular processes, supported by experimental data and detailed protocols for researchers.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Lenvatinib and Sorafenib are both multi-kinase inhibitors, but they exhibit distinct target profiles which underpin their differential effects on cancer cells.

Lenvatinib is recognized for its broad-spectrum inhibition, targeting vascular endothelial growth factor (VEGF) receptors (VEGFR1–3), fibroblast growth factor (FGF) receptors (FGFR1–4), platelet-derived growth factor receptor alpha (PDGFRα), as well as the RET and KIT proto-oncogenes.[1] Its dual targeting of VEGFR and FGFR pathways is a key characteristic, contributing to potent anti-angiogenic and anti-proliferative activities.[2]

Sorafenib primarily inhibits VEGFR and PDGFR, similar to Lenvatinib, but is also a potent inhibitor of the Raf kinase family (C-Raf, B-Raf), a critical component of the MAPK/ERK signaling pathway.[3][4] However, unlike Lenvatinib, Sorafenib does not demonstrate significant activity against the FGFR family.[3]

The differential targeting of the FGFR pathway, particularly FGFR4, is a significant point of distinction. Studies have shown that Lenvatinib demonstrates a stronger inhibitory effect on the FGFR4-ERK pathway compared to Sorafenib, suggesting it may be more effective in HCCs with high FGFR4 expression.[5]

G cluster_Lenvatinib Lenvatinib Inhibition cluster_Sorafenib Sorafenib Inhibition cluster_Pathways Cellular Processes Lenvatinib Lenvatinib VEGFR1_3_L VEGFR 1-3 Lenvatinib->VEGFR1_3_L inhibits FGFR1_4 FGFR 1-4 Lenvatinib->FGFR1_4 inhibits PDGFRa PDGFRα Lenvatinib->PDGFRa inhibits KIT_RET KIT / RET Lenvatinib->KIT_RET inhibits Angiogenesis Angiogenesis VEGFR1_3_L->Angiogenesis FGFR1_4->Angiogenesis Proliferation Cell Proliferation FGFR1_4->Proliferation PDGFRa->Proliferation KIT_RET->Proliferation Sorafenib Sorafenib VEGFR_S VEGFR Sorafenib->VEGFR_S inhibits PDGFR_S PDGFR Sorafenib->PDGFR_S inhibits Raf_Kinases Raf Kinases Sorafenib->Raf_Kinases inhibits VEGFR_S->Angiogenesis PDGFR_S->Proliferation Raf_Kinases->Proliferation

Figure 1. Simplified signaling pathways inhibited by Lenvatinib and Sorafenib.

Quantitative Performance Metrics

The in vitro efficacy of Lenvatinib and Sorafenib has been quantified across various cancer cell lines, particularly those derived from hepatocellular carcinoma. The data below summarizes key findings from comparative studies.

Table 1: Anti-proliferative Activity (IC50) in HCC Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineDrugIC50 (µM)Comments
Huh-7 Sorafenib~4.5[5]Parental, Sorafenib-sensitive
Huh-7SR Sorafenib~13.0 (2.9-fold increase)[6][5]Sorafenib-Resistant
Huh-7SR Lenvatinib~5.0[5]Shows efficacy in Sorafenib-resistant cells
Hep-3B Sorafenib~5.2[5]Parental, Sorafenib-sensitive
Hep-3BSR Sorafenib~14.6 (2.8-fold increase)[6][5]Sorafenib-Resistant
Hep-3BSR Lenvatinib~10.0[5]Shows efficacy, but some cross-resistance noted
PLC/PRF/5 LenvatinibVaries[4]-
PLC/PRF/5-R2 LenvatinibSignificantly higher than parental[4]Sorafenib-Resistant
HepG2 SorafenibPotent inhibitory effects[7]-
HepG2 LenvatinibWeaker cytotoxicity than Sorafenib[7]-

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., treatment duration, assay method).

Table 2: Comparative Effects on Cellular Processes
Cellular ProcessLenvatinibSorafenibKey Findings
Cell Cycle Induces G1 phase arrest[6][8]-Lenvatinib's effect on cell cycle is a key mechanism in suppressing proliferation of sorafenib-resistant cells.[6][8]
Apoptosis Induces apoptosis[6][8]Induces apoptosisLenvatinib effectively induces apoptosis in sorafenib-resistant Huh-7SR cells.[6][8] Both drugs can induce PARP cleavage, an apoptosis marker.[9]
Angiogenesis Potent inhibitor (VEGF & FGF-driven)[2][10]Potent inhibitor (VEGF-driven)[10]Lenvatinib's dual inhibition of VEGF and FGF signaling gives it a broader anti-angiogenic profile.[2][10]
Cell Invasion Suppresses TGF-β induced invasion[7]Induces invasion (similar to TGF-β)[7]In HepG2 cells, the drugs have opposing effects on TGF-β-mediated cell invasion.[7][11]

Experimental Workflow & Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key in vitro assays used to compare Lenvatinib and Sorafenib.

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cells (e.g., Huh-7, Hep-3B, HepG2) treatment Treat with varying concentrations of Lenvatinib or Sorafenib (and DMSO control) start->treatment incubation Incubate for specified duration (e.g., 24, 48, 72, 96 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, SRB) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry, ELISA, Western Blot) incubation->apoptosis angiogenesis Angiogenesis Assay (HUVEC Tube Formation) incubation->angiogenesis invasion Cell Invasion Assay (Transwell Assay) incubation->invasion ic50 Calculate IC50 Values viability->ic50 quantify_apop Quantify Apoptotic Cells (%) apoptosis->quantify_apop quantify_angio Measure Tube Length angiogenesis->quantify_angio quantify_inv Count Invading Cells invasion->quantify_inv

Figure 2. General workflow for in vitro comparison of tyrosine kinase inhibitors.

Cell Viability Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., 3 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[12]

  • Drug Treatment: Treat cells with a range of concentrations of Lenvatinib, Sorafenib, or DMSO (vehicle control) for 48-96 hours.[6][5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][13]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of Lenvatinib, Sorafenib, or DMSO for 24-48 hours.[8]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.[8]

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Apoptosis Analysis by ELISA (M30-Apoptosense)

This assay quantifies the levels of caspase-cleaved cytokeratin 18 (cCK18), a specific marker of apoptosis in epithelial cells.[6]

  • Cell Seeding and Treatment: Seed cells (e.g., 5000 cells/well) in a 96-well plate and treat with 10 µM Lenvatinib or DMSO for 24 hours.[6]

  • Cell Lysis: Lyse the cells directly in the wells according to the kit manufacturer's instructions.[6]

  • ELISA Procedure: Perform the ELISA as per the M30-Apoptosense kit protocol to measure the concentration of the M30 neo-epitope (cCK18).

  • Analysis: Compare the cCK18 levels in drug-treated cells to the control to determine the induction of apoptosis.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.[2]

  • Plate Coating: Coat a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the gel.

  • Treatment: Treat the HUVECs with Lenvatinib or Sorafenib in the presence of pro-angiogenic factors like VEGF and FGF2.[2]

  • Incubation: Incubate for 6-18 hours to allow for tube formation.

  • Imaging and Analysis: Capture images using a microscope and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.[2]

Conclusion

In vitro evidence demonstrates that both Lenvatinib and Sorafenib are potent inhibitors of cancer cell proliferation and angiogenesis. Lenvatinib's distinct inhibitory profile, particularly its activity against the FGFR signaling pathway, provides a mechanistic basis for its efficacy in Sorafenib-resistant settings.[5] Conversely, Sorafenib's unique action on Raf kinases remains a key aspect of its anti-tumor effect. Studies also highlight their divergent effects on other cellular processes like TGF-β-mediated invasion, indicating complex and context-dependent mechanisms of action.[7] The choice of inhibitor and the interpretation of results should consider the specific molecular characteristics of the cancer cells under investigation. This guide provides a foundational framework for researchers to design and execute further comparative studies in this domain.

References

Lenvatinib in Preclinical Models: A Head-to-Head Comparison with Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lenvatinib with other multi-targeted tyrosine kinase inhibitors (TKIs) in preclinical settings. The data presented is compiled from various in vitro and in vivo studies, offering insights into the comparative efficacy, mechanism of action, and cellular effects of these agents.

Executive Summary

Lenvatinib is an oral multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT.[1] Preclinical studies demonstrate its potent anti-angiogenic and anti-tumor activities across a range of cancer models. When compared head-to-head with other TKIs, Lenvatinib often exhibits a distinct inhibitory profile, particularly its potent inhibition of FGFR, which may contribute to its efficacy in specific tumor types and settings of resistance to other VEGFR-targeted therapies.

Data Presentation: Quantitative Comparison of TKI Activity

The following tables summarize key quantitative data from preclinical studies, comparing the inhibitory activities and anti-proliferative effects of Lenvatinib and other TKIs.

Table 1: Kinase Inhibitory Activity (IC50/Ki in nM)

Kinase TargetLenvatinibSorafenibSunitinibAxitinibPazopanibCabozantinib
VEGFR1 1.3 (Ki)[2]9020.11013
VEGFR2 0.74 (Ki)[2]2090.2300.035
VEGFR3 0.71 (Ki)[2]2060.1-1.0476.4
FGFR1 22 (Ki)[2]>10,000505.2>10,0007.7
FGFR2 8.2 (Ki)[2]-12.9-1.8
FGFR3 15 (Ki)[2]-34.6-12
PDGFRα 29 (IC50)50101.6844.6
PDGFRβ 51 (IC50)2021.6845.2
KIT 11 (Ki)[2]611.7744.6
RET 1.5 (Ki)[2]6341.64004.0

Data compiled from various preclinical studies. IC50 and Ki values can vary depending on the specific assay conditions.

Table 2: In Vitro Anti-Proliferative Activity (IC50 in µM)

Cell Line (Cancer Type)LenvatinibSorafenib
RO82-W-1 (Differentiated Thyroid Cancer)3.8[3]>10[3]
TT (Medullary Thyroid Cancer)0.078[3]-
KP-1/VEGF (Pancreatic Cancer)19.6[2]-
Hep3B2.1-7 (Hepatocellular Carcinoma)~5-10~5-10
SNU-398 (Hepatocellular Carcinoma)~5-10~5-10

Note: IC50 values for cell proliferation can be influenced by the specific cell line and culture conditions.

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models

Xenograft Model (Cancer Type)LenvatinibSorafenibOutcome Measure
KP-1/VEGF (Pancreatic Cancer)Significant tumor growth inhibition at 1-100 mg/kg[2]-Tumor Volume Reduction
KP-1/FGF (Pancreatic Cancer)Significant inhibition of in vivo angiogenesis at 10 and 30 mg/kg[2]No significant inhibition of FGF-driven angiogenesis at 100 and 300 mg/kg[2]Angiogenesis Inhibition
Hepa1-6 (Hepatocellular Carcinoma - Immunocompetent Mice)More potent antitumor activity than sorafenib-Tumor Growth Inhibition
Hepa1-6 (Hepatocellular Carcinoma - Immunodeficient Mice)Comparable antitumor activity to sorafenib-Tumor Growth Inhibition

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a TKI required to inhibit the activity of a specific kinase by 50% (IC50).

Methodology:

  • Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and test compounds (Lenvatinib and other TKIs).

  • Procedure:

    • Kinase reactions are typically performed in a 96-well plate format.

    • The kinase, substrate, and varying concentrations of the TKI are incubated together in a reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature (e.g., 30°C for 30-60 minutes), the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using methods such as ELISA, radioisotope incorporation ([γ-³²P]ATP), or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each TKI concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of TKIs on the growth of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density.

    • After allowing the cells to adhere overnight, they are treated with a range of concentrations of the TKI or vehicle control.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using assays such as MTT, WST, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each TKI concentration. IC50 values are determined by plotting the percentage of viability against the log of the TKI concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of TKIs in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.

  • Procedure:

    • Human cancer cells are subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

    • The treatment group receives the TKI (e.g., Lenvatinib) orally via gavage at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.

    • Body weight and general health of the mice are also monitored.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis is performed to determine the significance of the differences between the treatment and control groups.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of TKIs on the phosphorylation status of key proteins in signaling pathways.

Methodology:

  • Sample Preparation: Cancer cells are treated with the TKI for a specified time. Cells are then lysed to extract proteins.

  • Procedure:

    • Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-VEGFR2, phospho-ERK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

    • The membrane is often stripped and re-probed with an antibody against the total form of the protein to confirm equal loading.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to assess the effect of the TKI on protein phosphorylation.

Mandatory Visualization

The following diagrams illustrate key signaling pathways targeted by Lenvatinib and a typical experimental workflow for preclinical TKI evaluation.

Signaling_Pathway cluster_VEGFR VEGFR Signaling cluster_FGFR FGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K2 PI3K FGFR->PI3K2 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS2 RAS SOS->RAS2 RAF2 RAF RAS2->RAF2 MEK2 MEK RAF2->MEK2 ERK2 ERK MEK2->ERK2 TumorGrowth Tumor Growth Cell Proliferation Survival ERK2->TumorGrowth AKT2 AKT PI3K2->AKT2 AKT2->TumorGrowth Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits

Caption: Lenvatinib's dual inhibition of VEGFR and FGFR signaling pathways.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Efficacy_Data Comparative Efficacy Data Kinase_Assay->Efficacy_Data Cell_Proliferation Cell Proliferation Assay (IC50 in Cancer Cell Lines) Western_Blot Western Blot Analysis (Signaling Pathway Modulation) Cell_Proliferation->Western_Blot Xenograft_Model Tumor Xenograft Model (Tumor Growth Inhibition) Cell_Proliferation->Xenograft_Model Angiogenesis_Assay Angiogenesis Assessment (Microvessel Density) Xenograft_Model->Angiogenesis_Assay Pharmacodynamics Pharmacodynamic Analysis (Target Modulation in Tumors) Xenograft_Model->Pharmacodynamics Xenograft_Model->Efficacy_Data Start TKI Candidate (e.g., Lenvatinib) Start->Kinase_Assay Start->Cell_Proliferation

References

A Comparative Guide to the Inter-laboratory Reliability of Lenvatinib Plasma Concentration Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inter-laboratory performance for measuring Lenvatinib plasma concentrations, supported by experimental data. Ensuring consistency and comparability of pharmacokinetic data across different analytical sites is critical for the global clinical development of therapeutic agents like Lenvatinib.

Data on Inter-laboratory Cross-Validation

A key study was conducted to ensure that Lenvatinib concentration data can be reliably compared across different laboratories and clinical trials.[1] To support global clinical studies of Lenvatinib, a novel multi-targeted tyrosine kinase inhibitor, seven bioanalytical methods using liquid chromatography with tandem mass spectrometry (LC-MS/MS) were developed and validated at five different laboratories.[1][2] Following individual validation at each site, an inter-laboratory cross-validation study was performed to confirm the comparability of assay data.[1]

Blinded quality control (QC) samples and clinical study samples were analyzed at the participating laboratories.[1] The results demonstrated a high degree of concordance. The accuracy of the QC samples across the laboratories was within ±15.3%, and the percentage bias for clinical study samples was within ±11.6%.[1][3] These findings suggest that Lenvatinib concentrations in human plasma can be reliably compared across different laboratories and clinical studies.[1][3]

Table 1: Summary of Inter-Laboratory Cross-Validation Results for Lenvatinib Plasma Concentration

ParameterPerformance MetricAcceptance CriteriaResultReference
Accuracy of QC Samples Percent Relative Error (% RE)Within ±15%Largely within ±15%, with one exception at 15.3% for a low-concentration sample.[3]
Bias of Clinical Samples Percentage BiasWithin ±20%Ranged from -11.6% to 4.0% between two laboratories.[3]
Intra-assay Precision Coefficient of Variation (CV%)≤15%Within 14.9%[3]
Intra-assay Accuracy Percent Relative Error (% RE)Within ±15%Within ±11.1%[3]
Inter-batch Precision Coefficient of Variation (CV%)≤15%Not more than 12.7%[3]
Inter-batch Accuracy Percent Relative Error (% RE)Within ±15%Within ±11.5%[3]

Experimental Protocols

The methods across the five laboratories were based on liquid chromatography with tandem mass spectrometry (LC-MS/MS), a standard and robust technique for quantifying small molecules in biological matrices.[1][4]

1. Sample Preparation:

  • Extraction Methods: Three primary extraction techniques were employed by the different laboratories: protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1] Protein precipitation is a rapid and simple method often using acetonitrile.[4][5]

  • Internal Standard: An internal standard was used in all assays to ensure accuracy and precision.[1]

2. Chromatographic Separation:

  • Technique: Reversed-phase liquid chromatography was used for separation.[4][5]

  • Columns: A common column type used is a C18 column.[4][5]

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[5]

3. Mass Spectrometric Detection:

  • Ionization: Positive ion electrospray ionization (ESI) was utilized.[1][5]

  • Detection Mode: Multiple reaction monitoring (MRM) was used for its high selectivity and sensitivity.[1] The specific precursor-to-product ion transitions for Lenvatinib were monitored.[5]

4. Calibration and Quality Control:

  • Calibration Curves: Calibration curves were constructed using a weighted linear regression of the peak area ratios of Lenvatinib to the internal standard against the nominal concentrations.[2] The correlation coefficients (r²) were typically greater than 0.99.[5][6]

  • Quality Control Samples: QC samples at low, medium, and high concentration levels were analyzed in each run to ensure the validity of the results.[3]

Visualizations

G cluster_prep Phase 1: Method Validation at Individual Labs cluster_exchange Phase 2: Sample Exchange cluster_analysis Phase 3: Inter-Laboratory Analysis cluster_comparison Phase 4: Data Comparison & Reliability Assessment labA Laboratory A Validation central_repo Central Repository (Blinded QC & Clinical Samples) labB Laboratory B Validation labC Laboratory C Validation labD Laboratory D Validation labE Laboratory E Validation analysisA Analysis at Lab A central_repo->analysisA Distribution of Samples analysisB Analysis at Lab B central_repo->analysisB Distribution of Samples analysisC Analysis at Lab C central_repo->analysisC Distribution of Samples analysisD Analysis at Lab D central_repo->analysisD Distribution of Samples analysisE Analysis at Lab E central_repo->analysisE Distribution of Samples data_comp Comparison of Results (Accuracy, Bias) analysisA->data_comp analysisB->data_comp analysisC->data_comp analysisD->data_comp analysisE->data_comp

Caption: Workflow for an inter-laboratory cross-validation study.

G cluster_vegfr VEGF Pathway cluster_fgfr FGF Pathway cluster_other Other Oncogenic Pathways cluster_effects Downstream Effects lenvatinib Lenvatinib VEGFR1 VEGFR1 lenvatinib->VEGFR1 inhibits VEGFR2 VEGFR2 lenvatinib->VEGFR2 inhibits VEGFR3 VEGFR3 lenvatinib->VEGFR3 inhibits FGFR1 FGFR1 lenvatinib->FGFR1 inhibits FGFR2 FGFR2 lenvatinib->FGFR2 inhibits FGFR3 FGFR3 lenvatinib->FGFR3 inhibits FGFR4 FGFR4 lenvatinib->FGFR4 inhibits PDGFRa PDGFRα lenvatinib->PDGFRa inhibits KIT KIT lenvatinib->KIT inhibits RET RET lenvatinib->RET inhibits angiogenesis Inhibition of Angiogenesis VEGFR1->angiogenesis VEGFR2->angiogenesis VEGFR3->angiogenesis FGFR1->angiogenesis proliferation Inhibition of Tumor Cell Proliferation FGFR1->proliferation FGFR2->angiogenesis FGFR2->proliferation FGFR3->angiogenesis FGFR3->proliferation FGFR4->angiogenesis FGFR4->proliferation PDGFRa->proliferation KIT->proliferation RET->proliferation

Caption: Lenvatinib's multi-targeted tyrosine kinase inhibition pathways.

References

Validation of Lenvatinib Assays: A Comparative Guide to FDA and EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Lenvatinib, a multi-kinase inhibitor, in biological matrices. The validation of these assays is presented in accordance with the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), primarily referencing the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline. This document is intended to be a practical resource for researchers, scientists, and drug development professionals involved in the bioanalysis of Lenvatinib.

Introduction to Lenvatinib and Bioanalytical Method Validation

Lenvatinib is a potent receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, 2, 3, and 4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[1][2][3] By inhibiting these pathways, Lenvatinib disrupts tumor angiogenesis and proliferation.[4][5] Accurate and reliable quantification of Lenvatinib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety and efficacy of the drug.[6][7]

The FDA and EMA have established stringent guidelines for the validation of bioanalytical methods to ensure the quality and reliability of data submitted for regulatory approval.[8][9] The ICH M10 guideline, adopted by both agencies, provides a unified framework for the validation and application of bioanalytical methods.[8][10][11]

Lenvatinib Signaling Pathway

Lenvatinib exerts its anti-cancer effects by simultaneously inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis. The diagram below illustrates the key pathways targeted by Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_cell Tumor Cell / Endothelial Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa SCF SCF c_KIT KIT SCF->c_KIT GDNF GDNF RET RET GDNF->RET Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway VEGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway VEGFR->PI3K_Akt_mTOR FGFR->Ras_Raf_MEK_ERK FGFR->PI3K_Akt_mTOR PDGFRa->Ras_Raf_MEK_ERK PDGFRa->PI3K_Akt_mTOR c_KIT->Ras_Raf_MEK_ERK c_KIT->PI3K_Akt_mTOR RET->Ras_Raf_MEK_ERK RET->PI3K_Akt_mTOR Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->c_KIT Lenvatinib->RET Angiogenesis Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival Ras_Raf_MEK_ERK->Survival PI3K_Akt_mTOR->Angiogenesis PI3K_Akt_mTOR->Proliferation PI3K_Akt_mTOR->Survival

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways involved in angiogenesis and cell proliferation.

Comparison of Analytical Methods for Lenvatinib Quantification

The most common analytical methods for the quantification of Lenvatinib in biological matrices are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Performance Comparison

The following table summarizes the performance characteristics of LC-MS/MS and RP-HPLC methods for Lenvatinib assay based on published validation studies.

ParameterLC-MS/MSRP-HPLC
Linearity Range 0.50 - 2000 ng/mL10 - 150 µg/mL
Correlation Coefficient (r²) > 0.99> 0.999
Lower Limit of Quantification (LLOQ) 0.50 ng/mL1.46 - 9.92 µg/mL
Accuracy (% Bias) Within ± 15.3%Within ± 2%
Precision (% RSD) < 15%< 2%
Recovery Not consistently reported~98 - 102%
Sample Volume ~50 - 100 µLNot consistently reported
Run Time ~4 minutes~4 - 8 minutes

Note: The values presented are a synthesis from multiple sources and may vary depending on the specific laboratory, instrumentation, and protocol.

Experimental Protocols

This section provides a detailed methodology for the validation of a Lenvatinib assay using LC-MS/MS, which is the most frequently reported method for bioanalytical studies. The protocol is designed to meet the requirements of the ICH M10 guideline.

LC-MS/MS Method for Lenvatinib in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 5 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled Lenvatinib).

  • Vortex for 10 seconds.

  • Add 150 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol/isopropanol (90:10, v/v) (Solvent B).[12]

  • Flow Rate: 0.60 mL/min.[12]

  • Column Temperature: 50°C.[12]

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Lenvatinib: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation).

    • Internal Standard: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation).

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a critical process to ensure its suitability for its intended purpose. The following diagram outlines the key steps involved in the validation process according to FDA and EMA guidelines.

Bioanalytical_Method_Validation_Workflow cluster_validation Method Validation Method_Development Method Development Selectivity Selectivity & Specificity Method_Development->Selectivity Calibration_Curve Calibration Curve (Linearity, Range) Selectivity->Calibration_Curve Accuracy Accuracy Calibration_Curve->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LLOQ Lower Limit of Quantification (LLOQ) Precision->LLOQ Matrix_Effect Matrix Effect LLOQ->Matrix_Effect Stability Stability (Freeze-Thaw, Short-Term, Long-Term, Stock Solution) Matrix_Effect->Stability Carryover Carryover Stability->Carryover Sample_Analysis Routine Sample Analysis Carryover->Sample_Analysis

Caption: A typical workflow for bioanalytical method validation as per FDA and EMA guidelines.

Conclusion

The validation of Lenvatinib assays according to FDA and EMA guidelines is essential for the generation of reliable data in drug development and clinical practice. LC-MS/MS has emerged as the preferred method for bioanalysis due to its high sensitivity, specificity, and throughput. This guide provides a framework for understanding the regulatory requirements and practical aspects of Lenvatinib assay validation. Adherence to these principles ensures the integrity of bioanalytical data and contributes to the safe and effective use of Lenvatinib.

References

Comparative Metabolism of Lenvatinib: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fate of Lenvatinib, a multi-tyrosine kinase inhibitor, across different species, including humans, monkeys, rats, and mice. Understanding species-specific differences in drug metabolism is crucial for the preclinical evaluation and clinical development of new therapeutic agents. The data presented here is compiled from various in vitro and in vivo studies to support researchers in drug development and translational science.

Executive Summary

Lenvatinib undergoes extensive metabolism in humans and preclinical animal models, with the liver being the primary site of biotransformation. While the overall metabolic pathways show similarities across species, notable qualitative and quantitative differences exist. The primary metabolic routes involve oxidation, hydrolysis, N-oxidation, dealkylation, and glucuronidation. In humans, cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase are the major enzymes involved in Lenvatinib's metabolism.[1] Monkeys exhibit a unique metabolic pathway involving glutathione (GSH) conjugation, which is less prominent in other species.[2][3] In rats, specific CYP isoforms, such as CYP2A1, CYP2C12, and CYP3A2, have been identified as key players in its metabolism.[4][5] Data on the metabolic profile in mice is less detailed in the available literature. Unchanged Lenvatinib is the main component in plasma across species, suggesting that its metabolites are cleared more rapidly.[6]

Quantitative Comparison of Lenvatinib Metabolism

The following tables summarize the key quantitative data on the excretion and metabolic profile of Lenvatinib in different species.

Table 1: Excretion of Lenvatinib and its Metabolites

SpeciesDose Route% of Administered Dose in Urine% of Administered Dose in Feces% of Unchanged Lenvatinib in ExcretaReference
HumanOral~25%~64%2.5%[1][7][8]
MonkeyOralMajor route of excretion for some metabolitesPrimary route of eliminationNot specified[3]
RatOralNot specifiedPrimary route of eliminationNot specified[9]
MouseOralNot specifiedNot specifiedNot specified[10][11]

Table 2: Major Metabolites of Lenvatinib Across Species

Metabolite IDMetabolite NameHumanMonkeyRatMouseBiotransformation PathwayKey EnzymesReference
ParentLenvatinibMajor component in plasma (97%)Major component in plasmaMajor component in plasmaMajor component in plasma--[6][12]
M1N-descyclopropyl LenvatinibYesYesNot ReportedNot ReportedDecyclopropylationCYP3A4[9][13]
M2O-desmethyl LenvatinibYesYesYesYes (in vitro)O-demethylationCYP3A4, CYP1A1 (Human); CYP2A1, CYP2C12 (Rat)[4][5][9][13][14]
M3Lenvatinib N-oxideYesYesYesYes (in vitro)N-oxidationCYP3A4 (Human); CYP3A2 (Rat)[4][5][9][13]
M5O-dearyl LenvatinibYesNot ReportedNot ReportedNot ReportedO-dearylationNot Specified[9]
-GSH Conjugate & DerivativesMinorYes (Unique & Major)Not ReportedNot ReportedGlutathione ConjugationGSTs[2][3]
-Thioacetic acid conjugateNot ReportedYes (Major in urine)Not ReportedNot ReportedFurther metabolism of GSH conjugateNot Specified[3]

Metabolic Pathways of Lenvatinib

Lenvatinib is metabolized through several key pathways, with some being common across species and others being species-specific.

Common Metabolic Pathways:
  • Oxidation: This is a major route of metabolism, leading to the formation of metabolites like O-desmethyl Lenvatinib (M2) and Lenvatinib N-oxide (M3).[9] In humans, CYP3A4 is the primary enzyme responsible for these transformations, with a contribution from CYP1A1 for O-demethylation.[13][14] In rats, CYP2A1 and CYP2C12 are involved in O-demethylation, while CYP3A2 is responsible for N-oxidation.[4][5]

  • Dealkylation: The removal of the cyclopropyl group from the amide nitrogen results in the formation of N-descyclopropyl Lenvatinib (M1).[9] This pathway is primarily mediated by CYP3A4 in humans.[13]

Species-Specific Metabolic Pathways:
  • Glutathione Conjugation in Monkeys: A unique and significant metabolic pathway in cynomolgus monkeys involves the displacement of the O-aryl moiety by glutathione.[3] This GSH conjugate undergoes further processing, including hydrolysis and intramolecular rearrangement, to form N-cysteinyl quinoline derivatives, which can then dimerize.[3] This pathway is not reported as a major route in humans or rats.[9]

Below is a diagram illustrating the primary metabolic pathways of Lenvatinib.

G cluster_human Human cluster_monkey Monkey cluster_rat Rat Lenvatinib_H Lenvatinib M1_H M1 (N-descyclopropyl) Lenvatinib_H->M1_H CYP3A4 M2_H M2 (O-desmethyl) Lenvatinib_H->M2_H CYP3A4, CYP1A1 M3_H M3 (N-oxide) Lenvatinib_H->M3_H CYP3A4 M5_H M5 (O-dearyl) Lenvatinib_H->M5_H Aldehyde Oxidase Lenvatinib_M Lenvatinib GSH_M GSH Conjugate Lenvatinib_M->GSH_M GSTs Derivatives_M N-cysteinyl quinoline derivatives GSH_M->Derivatives_M Thioacetic_M Thioacetic acid conjugate Derivatives_M->Thioacetic_M Lenvatinib_R Lenvatinib M2_R M2 (O-desmethyl) Lenvatinib_R->M2_R CYP2A1, CYP2C12 M3_R M3 (N-oxide) Lenvatinib_R->M3_R CYP3A2

Caption: Primary metabolic pathways of Lenvatinib in different species.

Experimental Protocols

The characterization of Lenvatinib's metabolism has been accomplished through a combination of in vivo and in vitro experimental approaches.

In Vivo Metabolism Studies
  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of Lenvatinib in a whole organism.

  • Methodology:

    • Radiolabeling: Lenvatinib is typically radiolabeled with carbon-14 (¹⁴C) to enable tracing of the drug and its metabolites.[12]

    • Animal Models: Studies have been conducted in mice, rats, and cynomolgus monkeys.[3][10][12] Human studies involve healthy volunteers.[12]

    • Dosing: A single oral dose of ¹⁴C-Lenvatinib is administered.[3][12]

    • Sample Collection: Plasma, urine, and feces are collected at various time points.[7][12] In some animal studies, bile may also be collected.[9]

    • Analysis: Samples are analyzed for total radioactivity to determine the extent of absorption and routes of excretion. Metabolite profiling is performed using liquid chromatography-mass spectrometry (LC-MS) coupled with radioactivity detection.[7][12]

In Vitro Metabolism Studies
  • Objective: To identify the specific enzymes responsible for the metabolism of Lenvatinib and to characterize the metabolic pathways in a controlled environment.

  • Methodology:

    • Test Systems:

      • Liver Microsomes: Microsomes from human, monkey, rat, and mouse livers are used as they contain a high concentration of CYP enzymes.[4][6][13]

      • Recombinant Enzymes: Specific human or rat CYP enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells) are used to pinpoint the contribution of individual enzymes.[4][13][14]

    • Incubation: Lenvatinib is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).[13]

    • Metabolite Identification: Following incubation, the samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed.[13]

    • Enzyme Inhibition: Specific chemical inhibitors of different CYP enzymes can be used in liver microsome incubations to determine the relative contribution of each enzyme to Lenvatinib's metabolism.[13]

Below is a diagram illustrating a typical experimental workflow for studying Lenvatinib metabolism.

G cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies radiolabel ¹⁴C-Lenvatinib Administration animal_models Human, Monkey, Rat radiolabel->animal_models sample_collection_iv Plasma, Urine, Feces Collection animal_models->sample_collection_iv adme ADME Profiling sample_collection_iv->adme metabolite_profiling_iv Metabolite Profiling (LC-MS) sample_collection_iv->metabolite_profiling_iv test_systems Liver Microsomes or Recombinant CYPs incubation Incubation with Lenvatinib & Cofactors test_systems->incubation metabolite_id_it Metabolite Identification (LC-MS/MS) incubation->metabolite_id_it enzyme_kinetics Enzyme Kinetics & Inhibition Studies incubation->enzyme_kinetics

Caption: Experimental workflow for Lenvatinib metabolism studies.

Conclusion

The metabolism of Lenvatinib is complex and exhibits notable differences across species. While oxidation and dealkylation are common pathways, the prominent role of glutathione conjugation in monkeys highlights the importance of using multiple preclinical species to fully characterize the metabolic fate of a drug candidate. The data presented in this guide underscores the value of conducting thorough cross-species metabolism studies to inform human dose predictions and to anticipate potential drug-drug interactions and species-specific toxicities. For researchers in drug development, a comprehensive understanding of these metabolic profiles is essential for the successful translation of preclinical findings to clinical practice.

References

A Comparative Guide: RP-HPLC vs. LC-MS/MS for Lenvatinib Analysis in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of two powerful analytical methods, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Lenvatinib in pharmaceutical formulations.

Lenvatinib, a multi-kinase inhibitor, is a crucial therapeutic agent for treating certain types of cancer. Its accurate quantification in pharmaceutical dosage forms is essential for quality control and regulatory compliance. Both RP-HPLC with UV detection and LC-MS/MS are widely employed for this purpose, each offering distinct advantages and limitations.

At a Glance: Key Performance Differences

FeatureRP-HPLC with UV DetectionLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Good, but susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, highly specific due to mass-based detection of parent and fragment ions.
Sensitivity Lower, with Limits of Quantification (LOQ) typically in the µg/mL range.[1][2][3][4]Higher, with LOQs often in the ng/mL to pg/mL range.[5][6]
Linearity Range Generally narrower, e.g., 10-100 µg/mL.[7]Typically wider, e.g., 0.50–2000 ng/mL.[5]
Primary Application Routine quality control, assay, and purity determination of the active pharmaceutical ingredient (API).Impurity profiling, degradation studies, and analysis of complex matrices. Also used in bioanalytical studies.[8][9]
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and maintenance costs; requires specialized expertise.

Experimental Protocols: A Detailed Look

RP-HPLC Methodology

RP-HPLC is a robust and widely used technique for the routine analysis of Lenvatinib in capsule dosage forms. A typical method involves the separation of Lenvatinib from its excipients on a C18 column with a suitable mobile phase, followed by UV detection.

A representative RP-HPLC protocol is summarized below:

ParameterDescription
Chromatographic System Waters Alliance e2695 HPLC system with a 2998 Photodiode Array (PDA) detector.[10]
Column Kromasil C18 (250mm × 4.6 mm, 5µm particle size).[10]
Mobile Phase 0.01M Ammonium acetate (pH 3.5 with orthophosphoric acid) and Methanol (30:70, v/v).[10]
Flow Rate 1.0 mL/min.[10]
Injection Volume 10 µL.[7]
Detection Wavelength 241 nm.[7]
Retention Time Approximately 3.733 to 4.15 minutes.[7][10]

Sample Preparation: A common procedure involves accurately weighing capsule powder equivalent to a specific amount of Lenvatinib, dissolving it in a diluent (e.g., a mixture of water and acetonitrile), sonicating to ensure complete dissolution, and filtering the solution before injection into the HPLC system.[1][10]

LC-MS/MS Methodology

While often employed for bioanalysis in plasma samples, the principles of LC-MS/MS are highly applicable to the analysis of pharmaceutical formulations, especially for identifying and quantifying impurities at very low levels.

A representative LC-MS/MS protocol is as follows:

ParameterDescription
Chromatographic System Agilent 1200 Series HPLC or equivalent.
Mass Spectrometer API 4000 triple quadrupole mass spectrometer or equivalent.
Column Zorbax Eclipse XDB-C18 (150×4.6 mm, 5 µ) or Synergi Fusion RP C18.[5][6]
Mobile Phase Isocratic mixture of acetonitrile and 0.1% formic acid (80:20 v/v).[6]
Flow Rate 0.6 mL/min.[6]
Ionization Mode Electrospray Ionization (ESI) in positive mode.[6]
MRM Transitions m/z 427.10 → 370.10 for Lenvatinib.[6]

Sample Preparation: Sample preparation for LC-MS/MS is similar to RP-HPLC but may involve a protein precipitation step if analyzing biological matrices. For pharmaceutical formulations, a simple dilution in the mobile phase is often sufficient.[5]

Performance Data: A Quantitative Comparison

The following tables summarize the validation parameters for both RP-HPLC and LC-MS/MS methods as reported in the literature.

Table 1: RP-HPLC Method Performance

ParameterReported Values
Linearity Range 10-100 µg/mL[7], 20-100 µg/mL[4], 30-150 µg/mL[1][3]
Correlation Coefficient (r²) >0.999[1][2][3][4][7]
Accuracy (% Recovery) 98-102%[2][10], 100.4%[1][3]
Precision (%RSD) <2%[1][2][3][10]
Limit of Detection (LOD) 0.48 µg/mL[2][4], 2.97 µg/mL[1][3]
Limit of Quantification (LOQ) 1.46 µg/mL[2][4], 9.92 µg/mL[1][3]

Table 2: LC-MS/MS Method Performance (from bioanalytical studies)

ParameterReported Values
Linearity Range 0.50–2000 ng/mL[5], 10.20-501.60 pg/mL[6]
Correlation Coefficient (r²) ≥0.9968[5], ≥0.995[6]
Accuracy 96.3 to 109.0%[5], 95.64-100.08%[6]
Precision (%CV) ≤11.3%[5], 1.06-2.42%[6]
Sensitivity High (Signal-to-noise ratio >21 at LLOQ)[5]

Visualizing the Workflow

To better understand the practical application of these methods, the following diagrams illustrate the typical experimental workflows.

Caption: Workflow for Lenvatinib analysis by RP-HPLC.

Caption: Workflow for Lenvatinib analysis by LC-MS/MS.

Conclusion and Recommendations

The choice between RP-HPLC and LC-MS/MS for the analysis of Lenvatinib in pharmaceutical formulations depends on the specific requirements of the analysis.

RP-HPLC with UV detection is a reliable, cost-effective, and robust method that is well-suited for routine quality control applications, such as assay and content uniformity testing of Lenvatinib in its final dosage form. Its simplicity and lower operational cost make it an attractive option for high-throughput environments.

LC-MS/MS , on the other hand, offers unparalleled specificity and sensitivity. It is the method of choice for applications that require the detection and quantification of low-level impurities, degradation products, or for pharmacokinetic studies. While the initial investment and operational complexity are higher, the richness of the data obtained can be invaluable for in-depth product characterization and troubleshooting.

References

Lenvatinib Versus Sorafenib: A Comparative Analysis of Efficacy in Hepatocellular Carcinoma Treatment

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of first-line systemic therapies for unresectable hepatocellular carcinoma (HCC), Lenvatinib and Sorafenib have emerged as critical treatment options. This guide provides a detailed comparison of their clinical efficacy, safety profiles, and mechanisms of action, supported by data from pivotal clinical trials and subsequent analyses. The information is intended for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of these two targeted therapies.

Comparative Efficacy: Key Clinical Endpoints

The landmark REFLECT trial, a phase 3, multicenter, randomized, open-label, non-inferiority study, provides the most direct comparison between Lenvatinib and Sorafenib in the first-line treatment of unresectable HCC.[1][2][3] Subsequent meta-analyses and real-world studies have further corroborated and expanded upon these findings.

Data from the REFLECT trial and various meta-analyses consistently demonstrate that while Lenvatinib is non-inferior to Sorafenib in terms of Overall Survival (OS), it shows statistically significant improvements in Progression-Free Survival (PFS), Time to Progression (TTP), and Objective Response Rate (ORR).[1][2][4]

Table 1: Overall Survival (OS) and Progression-Free Survival (PFS)

EndpointLenvatinib (Median)Sorafenib (Median)Hazard Ratio (HR) [95% CI]p-valueSource
Overall Survival (OS)13.6 months12.3 months0.92 [0.79-1.06]-[5]
Progression-Free Survival (PFS)7.4 months3.7 months0.66 [0.57-0.77]<0.00001[2]

Table 2: Objective Response Rate (ORR) and Disease Control Rate (DCR)

EndpointLenvatinibSorafenibOdds Ratio (OR) [95% CI]p-valueSource
Objective Response Rate (ORR)24.1%9.2%-<0.0001[1]
Disease Control Rate (DCR)71%---A meta-analysis of single-arm studies reported a DCR of 71% for Lenvatinib.

Safety and Tolerability Profile

The safety profiles of Lenvatinib and Sorafenib are distinct, with different adverse events being more prominent for each drug.

Table 3: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)

Adverse EventLenvatinibSorafenibSource
Hypertension42%-[6]
Diarrhea39%-[6]
Decreased appetite34%-[6]
Decreased weight31%-[6]
Fatigue30%-[6]

Mechanisms of Action: A Look at the Signaling Pathways

Lenvatinib and Sorafenib are both multi-kinase inhibitors, but they target a distinct but overlapping spectrum of receptor tyrosine kinases involved in tumor angiogenesis and proliferation.

Lenvatinib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR1-3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK FGFR->RAS_RAF_MEK_ERK PDGFRa PDGFRα PI3K_AKT PI3K-AKT Pathway PDGFRa->PI3K_AKT KIT KIT KIT->PI3K_AKT RET RET RET->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET

Lenvatinib's multi-targeted inhibition of key signaling pathways.

Sorafenib inhibits the RAF/MEK/ERK signaling pathway and also targets VEGFRs and PDGFR-β.[9][10] Its mechanism of action is primarily centered on inhibiting tumor cell proliferation and angiogenesis.

Sorafenib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus GrowthFactors VEGF, PDGF VEGFR VEGFR GrowthFactors->VEGFR PDGFRb PDGFR-β GrowthFactors->PDGFRb RAF RAF VEGFR->RAF PDGFRb->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFRb Sorafenib->RAF

Sorafenib's mechanism targeting the RAF/MEK/ERK pathway and key receptors.

Experimental Protocols: The REFLECT Trial

The REFLECT trial (NCT01761266) was a pivotal study that established the non-inferiority of Lenvatinib to Sorafenib.[6][11]

Study Design: A multicenter, randomized, open-label, non-inferiority phase 3 trial.[1][3][12]

Patient Population: The study enrolled 954 patients with unresectable HCC who had not received prior systemic therapy.[6] Key inclusion criteria included Barcelona Clinic Liver Cancer (BCLC) stage B or C, Child-Pugh class A liver function, and at least one measurable target lesion.[6] Patients with ≥50% liver occupation by tumor, main portal vein invasion, or bile duct invasion were excluded.[12]

Treatment Arms:

  • Lenvatinib Arm: Patients received Lenvatinib orally at a dose of 12 mg once daily for those with a body weight of ≥60 kg, and 8 mg once daily for those with a body weight of <60 kg.[6]

  • Sorafenib Arm: Patients received Sorafenib 400 mg twice daily.[6]

Endpoints:

  • Primary Endpoint: Overall Survival (OS).[6] The pre-defined non-inferiority margin for the hazard ratio was 1.08.[1]

  • Secondary Endpoints: Progression-Free Survival (PFS), Time to Progression (TTP), and Objective Response Rate (ORR).[6]

Tumor Assessment: Tumor response was assessed by independent imaging review according to modified Response Evaluation Criteria in Solid Tumors (mRECIST) and RECIST 1.1.[1][12]

REFLECT_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Eligibility Inclusion/Exclusion Criteria Met? - Unresectable HCC - No prior systemic therapy - BCLC Stage B or C - Child-Pugh A Randomize Randomize (N=954) Eligibility->Randomize Lenvatinib Lenvatinib (n=478) 12mg or 8mg QD Randomize->Lenvatinib Sorafenib Sorafenib (n=476) 400mg BID Randomize->Sorafenib FollowUp Treatment until Progression or Unacceptable Toxicity Lenvatinib->FollowUp Sorafenib->FollowUp Endpoints Primary Endpoint: Overall Survival (OS) Secondary Endpoints: PFS, TTP, ORR FollowUp->Endpoints

Experimental workflow of the REFLECT clinical trial.

References

Safety Operating Guide

Proper Disposal of Lenvatinib-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Lenvatinib-d5 is critical for protecting personnel and the environment. As a deuterated analog of a potent antineoplastic agent, this compound requires handling and disposal as a hazardous drug. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with safety and regulatory standards.

Hazard Identification and Classification

Lenvatinib is classified as a hazardous drug due to its potential for reproductive toxicity, carcinogenicity, and other serious health effects at low doses.[1][2] this compound, as a closely related compound, should be handled with the same precautions.

Key Hazard Information:

Hazard CategoryDescription
Health Hazards Harmful if swallowed[2], causes skin and serious eye irritation[2], may cause respiratory irritation[2], and is suspected of damaging fertility or the unborn child.[2] To the best of current knowledge, the full toxicological properties have not been thoroughly investigated.[3]
Environmental Hazards Data on the ecotoxicity of this product is not readily available.[4] However, it is crucial to prevent its discharge into drains, water courses, or onto the ground.[4]

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to prevent exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[4]
Eye Protection Tightly fitting safety goggles with side-shields.[4][5]
Lab Coat Impervious, flame-resistant lab coat.[4][5]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[5]

Step-by-Step Disposal Procedure

The disposal of this compound and associated waste must comply with all applicable federal, state, and local regulations for hazardous waste.[1]

Experimental Protocol: this compound Waste Segregation and Disposal

  • Identify Waste Streams: Categorize all this compound waste at the point of generation. This includes:

    • Unused/Expired this compound: Pure drug substance.

    • Trace-Contaminated Waste: Items such as empty vials, pipette tips, gloves, bench paper, and other disposables that have come into contact with this compound.

    • Grossly Contaminated Waste: Items with visible spills or residues of this compound.

    • Sharps: Needles and syringes used for handling this compound solutions.

  • Segregate Waste:

    • Place all trace- and grossly-contaminated solid waste into a designated, clearly labeled, leak-proof hazardous waste container. This container should be specifically marked for "Hazardous Drug Waste" or "Chemotherapy Waste."[6]

    • Dispose of used syringes and needles directly into a NIOSH-approved sharps container designated for hazardous drug waste.[6]

    • Unused or expired this compound should be turned in to the institution's pharmaceutical returns vendor or managed as hazardous waste according to institutional and regulatory guidelines.[6]

  • Container Management:

    • Keep hazardous waste containers closed except when adding waste.

    • Ensure containers are in good condition and not leaking.[7]

    • Store waste containers in a secure, designated area away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the collection and disposal of hazardous waste through a licensed hazardous waste contractor.

    • Maintain a detailed record of all hazardous drug waste generated, including the date, type, and amount of waste.[7]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol: this compound Spill Cleanup

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the required PPE as outlined in Section 2.

  • Contain the Spill:

    • For solid spills, gently cover the material with absorbent pads to avoid raising dust.

    • For liquid spills, cover with absorbent material, working from the outside of the spill inward.

  • Clean the Area:

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the designated hazardous waste container.

    • Clean the spill area with a suitable decontamination solution (e.g., a high-pH solution followed by a neutral pH solution), and dispose of all cleaning materials as hazardous waste.

  • Documentation: Record the date, time, location, and nature of the spill, as well as the cleanup procedure followed.

This compound Disposal Workflow

Lenvatinib_Disposal_Workflow This compound Disposal Workflow A This compound Waste Generation (Unused, Contaminated Materials, Sharps) B Segregate at Point of Generation A->B C Trace/Grossly Contaminated Waste B->C D Sharps Waste B->D E Unused/Expired Product B->E F Place in Labeled, Leak-Proof Hazardous Drug Waste Container C->F G Place in NIOSH-Approved Hazardous Sharps Container D->G H Return to Pharmaceutical Vendor or Manage as Hazardous Waste E->H I Store in Secure, Designated Area F->I G->I H->I J Collection by Licensed Hazardous Waste Contractor I->J K Proper Disposal (e.g., Incineration) J->K

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This document provides guidance based on available safety data and general hazardous waste disposal principles. Always consult your institution's specific safety protocols and comply with all local, state, and federal regulations regarding hazardous waste management.

References

Comprehensive Safety and Handling Guide for Lenvatinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Lenvatinib-d5, a deuterated form of a potent tyrosine kinase inhibitor used in cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Lenvatinib is classified as a hazardous substance. While specific quantitative occupational exposure limits (OELs) for Lenvatinib or this compound have not been established, its cytotoxic nature necessitates stringent handling protocols to minimize exposure.[1][2][3][4][5] All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of dust or aerosols.[2][5]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US) standards) or a face shield.[4][5]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected prior to use.[2] A disposable, solid-front gown with tight-fitting cuffs.Prevents skin contact with the compound.
Respiratory Protection A NIOSH- or CEN-certified respirator should be used when engineering controls are not sufficient or during spill cleanup.[1]Prevents inhalation of airborne particles.
Clothing Fire/flame resistant and impervious clothing should be worn.[4]Provides an additional layer of protection.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for handling this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leakage. If compromised, follow spill procedures.

  • Designated Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.[1] Recommended storage is in a refrigerator.[5]

  • Inventory: Maintain a detailed inventory log for all cytotoxic compounds, including this compound.

Preparation of Solutions
  • Controlled Environment: All weighing and solution preparation must be conducted in a chemical fume hood or other appropriate containment device.[2]

  • Weighing: Use a dedicated and calibrated balance within the containment area.

  • Dissolving: If preparing a suspension for administration, Lenvatinib capsules can be dissolved in water, apple juice, or milk. The capsules should not be broken or crushed. Allow 10 minutes for the capsule to disintegrate, then stir or shake for at least 3 minutes.[6][7]

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, date of preparation, and hazard symbols.

Experimental Use
  • Minimize Exposure: Handle all solutions and treated materials with the required PPE.

  • Avoid Aerosols: Take care to avoid the generation of aerosols during handling.

  • Decontamination: Decontaminate all surfaces and equipment that come into contact with this compound. A suitable decontamination solution should be used, followed by a thorough cleaning.

Disposal Plan

This compound and all materials contaminated with it are considered cytotoxic waste and must be disposed of as hazardous/special waste.[8][9][10][11]

Waste Segregation and Collection:
  • Containers: Use designated, leak-proof, and puncture-resistant containers with purple lids for all cytotoxic waste.[8][9]

  • Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and include the biohazard symbol.

  • Types of Waste:

    • Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a purple-lidded sharps container.[9]

    • Non-Sharps Solid Waste: Contaminated PPE (gloves, gowns), lab plasticware, and cleaning materials should be disposed of in yellow and purple-colored waste bags or rigid yellow containers with purple lids.[9]

    • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[8]

Final Disposal:
  • Incineration: The primary method for the disposal of cytotoxic waste is high-temperature incineration.[10][11]

  • Licensed Waste Carrier: Arrange for the collection and disposal of cytotoxic waste by a licensed hazardous waste management company.

  • Documentation: Complete all required waste consignment notes, classifying the waste with the appropriate European Waste Catalogue (EWC) codes (e.g., 18 01 08* for waste from human healthcare).[8][9]

Emergency Procedures

Spill Management:
  • Evacuate: Clear the area of all non-essential personnel.

  • Contain: Prevent the spread of the spill using absorbent materials.

  • Personal Protection: Don the appropriate PPE, including respiratory protection.

  • Clean-up: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a thorough wash.

  • Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Personnel Exposure:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4]

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Workflow for Safe Handling of this compound

Lenvatinib_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage (Designated Area) Receiving->Storage Weighing Weighing in Containment Storage->Weighing Dissolving Solution Preparation Weighing->Dissolving Handling Handling with Full PPE Dissolving->Handling Decontamination Surface and Equipment Decontamination Handling->Decontamination Spill Spill or Exposure Handling->Spill Segregation Waste Segregation (Purple Containers) Decontamination->Segregation Collection Secure Collection by Licensed Carrier Segregation->Collection Incineration High-Temperature Incineration Collection->Incineration Emergency Follow Emergency Procedures Spill->Emergency

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.